Product packaging for 4'-bromo-3-morpholinomethyl benzophenone(Cat. No.:CAS No. 898765-38-3)

4'-bromo-3-morpholinomethyl benzophenone

Cat. No.: B1293297
CAS No.: 898765-38-3
M. Wt: 360.2 g/mol
InChI Key: TWFVOKBDMFIATF-UHFFFAOYSA-N
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Description

4'-bromo-3-morpholinomethyl benzophenone is a useful research compound. Its molecular formula is C18H18BrNO2 and its molecular weight is 360.2 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18BrNO2 B1293297 4'-bromo-3-morpholinomethyl benzophenone CAS No. 898765-38-3

Properties

IUPAC Name

(4-bromophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c19-17-6-4-15(5-7-17)18(21)16-3-1-2-14(12-16)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFVOKBDMFIATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643081
Record name (4-Bromophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-38-3
Record name (4-Bromophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4'-bromo-3-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential biological activities of 4'-bromo-3-morpholinomethyl benzophenone. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds to provide well-founded estimations and methodologies.

Core Chemical Properties

PropertyThis compound (Estimated)4'-bromobenzophenone3-bromobenzophenone(3-Bromophenyl)(4-(morpholinomethyl)phenyl)methanone
IUPAC Name (4-bromophenyl)(3-(morpholin-4-ylmethyl)phenyl)methanone(4-bromophenyl)(phenyl)methanone(3-bromophenyl)(phenyl)methanone(3-bromophenyl)(4-(morpholinomethyl)phenyl)methanone
Molecular Formula C₁₈H₁₈BrNO₂C₁₃H₉BrOC₁₃H₉BrOC₁₈H₁₈BrNO₂
Molecular Weight 360.25 g/mol 261.11 g/mol 261.11 g/mol 360.24 g/mol
Melting Point Data not available79-84 °C74.5-77.5 °C[1]Data not available
Boiling Point > 450 °C (Predicted)347.5 °C (Predicted)347.5°C (rough estimate)[2]469.8±45.0 °C (Predicted)
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Limited solubility in water.Insoluble in water. Soluble in organic solvents.Data not availableData not available
Appearance Likely a solid at room temperature.White solid.White crystalline solid.[2]Data not available

Proposed Synthesis and Experimental Protocols

A plausible and efficient synthetic route for this compound can be envisioned through a two-step process involving a Friedel-Crafts acylation followed by a Mannich reaction.

Step 1: Synthesis of 4'-bromo-3-methylbenzophenone (Intermediate)

The benzophenone core can be constructed via a Friedel-Crafts acylation.

Methodology:

  • Reaction Setup: To a solution of m-toluoyl chloride in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) portion-wise at 0 °C under an inert atmosphere.

  • Addition of Bromobenzene: Slowly add bromobenzene to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 4'-bromo-3-methylbenzophenone.

Step 2: Synthesis of 4'-bromo-3-(bromomethyl)benzophenone (Intermediate)

The methyl group of the intermediate is then brominated to create a reactive site for the subsequent substitution.

Methodology:

  • Radical Bromination: Dissolve 4'-bromo-3-methylbenzophenone in a non-polar solvent like carbon tetrachloride.

  • Initiation: Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

  • Reaction Condition: Reflux the mixture with irradiation from a UV lamp to facilitate the reaction.

  • Purification: After the reaction is complete (monitored by TLC), the succinimide byproduct is filtered off. The filtrate is concentrated, and the crude 4'-bromo-3-(bromomethyl)benzophenone is purified, typically by recrystallization.

Step 3: Synthesis of this compound (Final Product)

The final product is obtained by the nucleophilic substitution of the bromide with morpholine.

Methodology:

  • Reaction: Dissolve 4'-bromo-3-(bromomethyl)benzophenone in a polar aprotic solvent such as acetonitrile or DMF.

  • Addition of Morpholine: Add morpholine and a non-nucleophilic base like potassium carbonate to the solution.

  • Heating: Heat the reaction mixture to facilitate the substitution.

  • Work-up and Purification: After the reaction is complete, the inorganic salts are filtered off. The solvent is evaporated, and the residue is partitioned between an organic solvent and water. The organic layer is dried and concentrated. The final product, this compound, can be purified by column chromatography.

An alternative and more direct approach for the introduction of the morpholinomethyl group is the Mannich reaction . The Mannich reaction is a versatile method for aminoalkylation and involves the condensation of a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a secondary amine (in this case, morpholine).[1][2][3][4]

Proposed Mannich Reaction Protocol:

  • Reactant Mixture: In a reaction vessel, combine 4'-bromobenzophenone, morpholine, and paraformaldehyde in a suitable solvent such as ethanol or acetic acid.

  • Catalyst: An acid catalyst (e.g., HCl) is typically required to facilitate the formation of the Eschenmoser's salt intermediate from morpholine and formaldehyde.

  • Reaction Conditions: The mixture is heated to reflux for several hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, the benzophenone scaffold is a common motif in molecules with a wide range of biological activities.[5][6] The presence of the morpholine moiety is also significant, as it can enhance solubility and bioavailability.[3]

  • Anticancer and Cytotoxic Potential: Several benzophenone derivatives, particularly those containing morpholino and thiomorpholino groups, have demonstrated potent cytotoxic activity against various cancer cell lines.[7] Some have also shown significant antitumor activity in vivo.[7] The mechanism of action for many anticancer benzophenones involves the induction of apoptosis and cell cycle arrest.

  • Anti-inflammatory Activity: Benzophenone analogues have been investigated for their anti-inflammatory properties.[8] The introduction of a morpholine ring has been shown to be favorable for this activity in some series of compounds.

  • Antimicrobial and Antifungal Activities: The benzophenone framework has been utilized in the design of novel antimicrobial and antifungal agents.[5][9] The morpholine group is a known pharmacophore in several commercial fungicides.[9] Benzophenone-N-ethyl morpholine ethers have shown potential as antibacterial and antifungal agents.[10]

Visualizations

Proposed Synthetic Workflow

Synthetic Workflow for this compound cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Radical Bromination cluster_step3 Step 3: Nucleophilic Substitution A m-toluoyl chloride + Bromobenzene B 4'-bromo-3-methylbenzophenone A->B AlCl₃, DCM C 4'-bromo-3-(bromomethyl)benzophenone B->C NBS, BPO, CCl₄, UV D This compound C->D Morpholine, K₂CO₃, MeCN Alternative Synthetic Pathway cluster_suzuki Suzuki-Miyaura Coupling cluster_mannich Mannich Reaction S1 4-bromobenzoyl chloride + 3-methylphenylboronic acid S2 4'-bromo-3-methylbenzophenone S1->S2 Pd catalyst, Base M1 4'-bromobenzophenone + Morpholine + Paraformaldehyde M2 This compound M1->M2 Acid catalyst, Reflux

References

4'-Bromo-3-morpholinomethyl Benzophenone: A Technical Guide on the Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no specific studies have been published detailing the mechanism of action for 4'-bromo-3-morpholinomethyl benzophenone. This document, therefore, presents a hypothesized mechanism of action based on the known biological activities of structurally related benzophenone and morpholine derivatives. The quantitative data and experimental protocols provided are representative examples from studies on these related compounds and should be viewed as illustrative.

Executive Summary

This compound is a synthetic organic molecule featuring a benzophenone core, a class of compounds known for a wide array of pharmacological activities. The presence of a morpholine moiety and a bromo substituent suggests potential for significant biological effects. Based on the evidence from analogous compounds, the primary hypothesized mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade. This would classify the compound as a potential non-steroidal anti-inflammatory drug (NSAID). Secondary or alternative mechanisms, such as the modulation of pro-inflammatory cytokines (TNF-α and IL-6) and effects on enzymes implicated in neurodegenerative diseases (BACE-1 and acetylcholinesterase), are also considered based on the broader activities of the benzophenone scaffold. This guide provides a detailed overview of this putative mechanism, supported by representative data and experimental methodologies.

Proposed Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition

The core hypothesis is that this compound functions as an anti-inflammatory agent by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory process. Inhibition of prostaglandin synthesis leads to a reduction in inflammation, pain, and fever. The integration of a morpholine ring into the benzophenone structure has been shown to be favorable for anti-inflammatory activity.

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the role of COX enzymes, the proposed target of this compound.

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid cleavage COX-1_COX-2 COX-1 / COX-2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins conversion Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Test_Compound 4'-bromo-3-morpholinomethyl benzophenone Test_Compound->COX-1_COX-2 inhibition COX_Inhibition_Assay_Workflow cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction and Measurement cluster_3 Data Analysis Reagent_Prep Prepare Reagents: - Dilute test compound - Prepare enzyme and substrate solutions Plate_Setup Add to 96-well plate: - Assay Buffer - COX Cofactor - COX Probe - COX-1 or COX-2 enzyme - Test compound or control Reagent_Prep->Plate_Setup Incubation Incubate at 25°C Plate_Setup->Incubation Initiation Initiate reaction with Arachidonic Acid Incubation->Initiation Measurement Measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 min Initiation->Measurement Data_Analysis Calculate slope of fluorescence increase and determine % inhibition. Calculate IC50 value. Measurement->Data_Analysis

The Biological Profile of 4'-bromo-3-morpholinomethyl Benzophenone and Its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reported biological activities of 4'-bromo-3-morpholinomethyl benzophenone and structurally related compounds. The benzophenone scaffold, a versatile pharmacophore, has been the subject of extensive research, leading to the discovery of derivatives with a wide range of therapeutic potential, including anticancer, antiviral, and antimicrobial properties. This document synthesizes the available quantitative data, details key experimental methodologies, and visualizes the underlying biological processes to support ongoing research and development efforts in medicinal chemistry.

Anticancer and Antiproliferative Activity

Derivatives of benzophenone featuring bromo and morpholino substitutions have demonstrated significant potential as anticancer agents. The primary mechanisms of action appear to involve the induction of cell cycle arrest and apoptosis in neoplastic cells.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of various benzophenone derivatives against a panel of human and murine cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), providing a basis for comparative analysis of structure-activity relationships.

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
8b 2-bromo (on ring A), 4-methyl (on ring B)DLANot specified[1][2]
EACNot specified[1][2]
MCF-7Not specified[1][2]
A549Not specified[1][2]
8f 4-methyl (on ring A), 4-methyl (on ring B)DLANot specified[1][2]
EACNot specified[1][2]
MCF-7Not specified[1][2]
A549Not specified[1][2]
5c Bromo group in benzophenone moietyEACSignificant (value not specified)[2]
DLASignificant (value not specified)[2]
BPU Not specifiedJurkat4.64 ± 0.08[2]
HeLaNot specified[2]
MCF-7Not specified[2]
4u Naphthalene moietyMCF-71.47 ± 0.14[2]
Cisplatin (standard) -MCF-715.24 ± 1.27[2]
Compound 1 Not specifiedHL-600.48[3]
A-5490.82[3]
SMMC-77210.26[3]
SW4800.99[3]
Compound 8 Not specifiedSW4800.51[3]
Compound 9 Not specifiedSW4800.93[3]
s3 Isovanillic acid and 2,4-dimethylphenol derivedHL-600.122[3]
SMMC-77210.111[3]
Taxol (standard) -SMMC-7721> 0.111[4]

DLA: Dalton's Lymphoma Ascites; EAC: Ehrlich Ascites Carcinoma; MCF-7: Human Breast Adenocarcinoma Cell Line; A549: Human Lung Carcinoma Cell Line; Jurkat: Human T-lymphocyte Cell Line; HeLa: Human Cervical Cancer Cell Line; HL-60: Human Promyelocytic Leukemia Cell Line; SMMC-7721: Human Hepatocellular Carcinoma Cell Line; SW480: Human Colon Adenocarcinoma Cell Line.

Key Findings from Structure-Activity Relationship (SAR) Studies
  • The presence of a methyl group on the B ring of the benzophenone scaffold is considered essential for antiproliferative activity.[1][2]

  • A bromo substitution at the ortho position (compound 8b) or a methyl group at the para position (compound 8f) on the A ring of benzophenone significantly enhances anti-mitogenic activity.[1][2]

  • Certain bromo-substituted benzophenone derivatives have demonstrated superior cytotoxicity against various cancer cell lines when compared to the standard chemotherapeutic agent, cisplatin.[2]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Studies on active benzophenone analogs, such as compounds 8b and 8f, indicate that they exert their anticancer effects by inducing cell cycle arrest at the G2/M phase.[1][2] This disruption of the cell cycle progression ultimately leads to the initiation of apoptosis, a form of programmed cell death, through a caspase-activated DNase-mediated pathway.[1]

G2M_Arrest_Apoptosis cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M Arrest G2/M Phase Arrest M->G1 Benzophenone 4'-bromo-3-morpholinomethyl benzophenone Analogues Benzophenone->Arrest Apoptosis Apoptosis Arrest->Apoptosis Caspase Caspase Activation Apoptosis->Caspase DNase DNase Activation Caspase->DNase

Proposed mechanism of anticancer activity.

Experimental Protocols

The following sections detail the methodologies employed in the assessment of the biological activities of benzophenone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, A549, Jurkat, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The benzophenone derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start culture Seed cancer cells in 96-well plate start->culture treat Treat cells with benzophenone derivatives culture->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution and incubate incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read Measure absorbance solubilize->read analyze Calculate IC50 value read->analyze end End analyze->end

Workflow for the MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry

Flow cytometry is utilized to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the benzophenone compound at its IC50 concentration for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The resulting data is presented as a histogram, where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells. The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in the G2/M peak compared to the control indicates G2/M arrest.

Other Potential Biological Activities

While the primary focus of research on bromo- and morpholino-substituted benzophenones has been on their anticancer properties, the broader benzophenone class has been investigated for other activities.

Anti-HIV Activity

A series of novel benzophenone derivatives have been identified as potent inhibitors of the HIV-1 virus, with some analogues exhibiting nanomolar efficacy (EC50 values as low as 2.9 nmol/L).[5] These compounds demonstrate low cytotoxicity, suggesting a favorable therapeutic index.[5] Although the specific compound this compound has not been explicitly tested in these studies, the findings suggest that the benzophenone scaffold is a promising starting point for the development of novel anti-HIV agents.

Antibacterial and Antifungal Activities

Studies on benzophenone-N-ethyl morpholine ethers have shown that this class of compounds possesses potential as antibacterial and antifungal agents.[6] Similarly, a semicarbazide derivative containing a 4-bromophenyl moiety exhibited potent antibacterial activity against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL.[7] These results highlight the potential for developing morpholino- and bromo-substituted benzophenones as antimicrobial agents.

Conclusion

The available scientific literature strongly suggests that this compound and its structural analogs are a promising class of compounds with significant biological activity, particularly in the realm of oncology. The key takeaways for researchers and drug development professionals are:

  • The benzophenone scaffold with bromo and morpholino substitutions is a validated starting point for the design of novel anticancer agents.

  • The primary mechanism of anticancer action for active analogs involves the induction of G2/M cell cycle arrest and subsequent apoptosis.

  • There is a clear structure-activity relationship, with the position of the bromo and other substituents playing a critical role in determining cytotoxic potency.

  • Beyond cancer, the benzophenone core has shown promise in the development of antiviral and antimicrobial agents, warranting further investigation of this compound and its derivatives in these therapeutic areas.

Further research is necessary to fully elucidate the biological activity profile of this compound itself, including comprehensive in vitro and in vivo studies to determine its efficacy, toxicity, and pharmacokinetic properties. The detailed protocols and collated data within this guide provide a solid foundation for these future investigations.

References

Spectroscopic and Synthetic Overview of 4'-bromo-3-morpholinomethyl benzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, peer-reviewed spectroscopic and detailed synthetic data specifically for 4'-bromo-3-morpholinomethyl benzophenone is limited. This guide provides a comprehensive summary of available information for structurally related compounds to serve as a reference for researchers, scientists, and drug development professionals. A plausible synthetic route and corresponding workflow are proposed based on established chemical principles.

Comparative Spectroscopic Data of Related Benzophenone Derivatives

To provide a useful spectroscopic reference, the following table summarizes ¹H NMR, ¹³C NMR, and other relevant data for benzophenone derivatives with structural similarities to this compound. This comparative data can aid in the characterization of the target compound.

Compound NameSpectroscopic DataSource
4-Bromobenzophenone ¹H NMR (CDCl₃): Data available. ¹³C NMR (CDCl₃): Data available. IR (KBr): Data available. Mass Spec (GC-MS): Data available.[1][2]
4-(Bromomethyl)benzophenone ¹H NMR: Data available. ¹³C NMR: Data available. Mass Spec (GC-MS): m/z top peak: 195, 2nd highest: 167, 3rd highest: 274. IR: Data available.[3]
4-Bromo-3'-nitroacetophenone Molecular Formula: C₈H₆BrNO₃ Molecular Weight: 244.042 g/mol IR Spectrum: Available in the NIST/EPA Gas-Phase Infrared Database.[4]
4'-Methyl-3-morpholinomethyl benzophenone Molecular Formula: C₁₉H₂₁NO₂[5]
4-Bromo-3-nitrophenol Molecular Formula: C₆H₄BrNO₃ Molecular Weight: 218.00 g/mol [6]

Proposed Synthetic Protocol for this compound

A plausible synthetic route for this compound can be conceptualized through a multi-step process involving a Friedel-Crafts acylation followed by a Mannich reaction.

Step 1: Synthesis of 4-bromo-3-methylbenzophenone

This initial step involves the Friedel-Crafts acylation of bromobenzene with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Reactants: Bromobenzene, 3-methylbenzoyl chloride, Aluminum chloride (catalyst).

  • Solvent: A non-polar organic solvent such as dichloromethane or carbon disulfide.

  • Procedure:

    • To a cooled solution of bromobenzene and 3-methylbenzoyl chloride in the solvent, slowly add aluminum chloride while maintaining a low temperature.

    • After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The reaction is quenched by pouring it into a mixture of ice and hydrochloric acid.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization.

Step 2: Bromination of 4-bromo-3-methylbenzophenone

The methyl group of 4-bromo-3-methylbenzophenone can be brominated using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

  • Reactants: 4-bromo-3-methylbenzophenone, N-bromosuccinimide (NBS), Benzoyl peroxide (initiator).

  • Solvent: Carbon tetrachloride (CCl₄).

  • Procedure:

    • A mixture of 4-bromo-3-methylbenzophenone, NBS, and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed.

    • The reaction progress is monitored by TLC.

    • Upon completion, the mixture is cooled, and the succinimide byproduct is filtered off.

    • The filtrate is washed with water, dried, and the solvent is evaporated to yield 4-bromo-3-(bromomethyl)benzophenone.

Step 3: Synthesis of this compound

The final step is a nucleophilic substitution reaction where the benzylic bromide is displaced by morpholine.

  • Reactants: 4-bromo-3-(bromomethyl)benzophenone, Morpholine.

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile.

  • Procedure:

    • To a solution of 4-bromo-3-(bromomethyl)benzophenone in the chosen solvent, add an excess of morpholine.

    • The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction.

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is taken up in an organic solvent and washed with water to remove excess morpholine and any salts formed.

    • The organic layer is dried and concentrated to give the crude product, which can be further purified by column chromatography.

A similar synthetic methodology is employed for the preparation of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one, where a piperidinone derivative, formaldehyde, and morpholine are reacted.[7]

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Radical Bromination cluster_2 Step 3: Nucleophilic Substitution A Bromobenzene + 3-Methylbenzoyl Chloride B Friedel-Crafts Reaction (AlCl3 catalyst) A->B C 4-Bromo-3-methylbenzophenone B->C D 4-Bromo-3-methylbenzophenone E Bromination (NBS, Benzoyl Peroxide) D->E F 4-Bromo-3-(bromomethyl)benzophenone E->F G 4-Bromo-3-(bromomethyl)benzophenone + Morpholine H Substitution Reaction G->H I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Signaling Pathways and Biological Activity

Due to the absence of specific biological studies on this compound in the available literature, no signaling pathways can be definitively associated with this compound. However, the benzophenone scaffold is present in various biologically active molecules, and the morpholine moiety is a common feature in many pharmaceuticals.[7] Further research would be required to elucidate any potential biological targets and signaling pathways of the title compound. Therefore, a diagrammatic representation of signaling pathways is not provided.

References

An In-depth Technical Guide to 4'-Bromo-3-morpholinomethyl Benzophenone and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-bromo-3-morpholinomethyl benzophenone, a compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this guide leverages information on closely related analogs to detail its probable synthesis, physicochemical properties, and potential biological activities. The synthesis of the benzophenone core is typically achieved through Friedel-Crafts acylation. The introduction of the morpholinomethyl group can be accomplished via reactions with a suitable bromomethylated precursor. Analogs of this compound have demonstrated significant biological activities, including antitumor and antibacterial effects, which are explored herein. This guide includes detailed experimental protocols for the synthesis of related compounds and the evaluation of their biological efficacy. Quantitative data on the biological activity of analog compounds are presented in tabular format for clarity and comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear graphical representation of the underlying scientific concepts.

Introduction

Physicochemical Properties

Based on the structure of the closely related analog (3-bromophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone, the following physicochemical properties can be predicted for this compound[1]:

PropertyPredicted Value
Molecular FormulaC18H18BrNO2
Molecular Weight360.25 g/mol
LogP3.45
Boiling Point469.8°C at 760 mmHg
Density1.379 g/cm³
Flash Point237.9°C

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step process. The core benzophenone structure is typically formed via a Friedel-Crafts acylation reaction, followed by functionalization to introduce the morpholinomethyl group.

General Synthesis of the Benzophenone Core

The Friedel-Crafts acylation is a standard method for the synthesis of benzophenones[2]. This involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation for Benzophenone Synthesis

  • Reaction Setup: A 500 mL round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The apparatus is protected from atmospheric moisture with a calcium chloride guard tube.

  • Reagents:

    • Benzene (or a substituted benzene derivative)

    • Benzoyl chloride (or a substituted benzoyl chloride)

    • Anhydrous aluminum chloride (AlCl3)

    • Carbon tetrachloride (solvent)

  • Procedure: a. 25 mL of carbon tetrachloride is placed in the reaction flask, followed by the careful addition of 35 g of anhydrous aluminum chloride. b. A mixture of 30 mL of benzene and 30 mL of benzoyl chloride (adjust stoichiometry as needed for substituted derivatives) is added to the dropping funnel. c. The mixture from the dropping funnel is added dropwise to the reaction flask with constant stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature. d. After the addition is complete, the reaction mixture is refluxed for 2-3 hours to ensure completion. e. The reaction mixture is then cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. f. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine. g. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. h. The crude benzophenone product is then purified by recrystallization or vacuum distillation.

Synthesis of this compound

A plausible synthetic route for the target compound is a two-step process:

  • Step 1: Friedel-Crafts acylation of bromobenzene with 3-(bromomethyl)benzoyl chloride to yield (4-bromophenyl)(3-(bromomethyl)phenyl)methanone.

  • Step 2: Nucleophilic substitution of the resulting bromomethyl derivative with morpholine.

Experimental Protocol: Nucleophilic Substitution with Morpholine

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagents:

    • (4-bromophenyl)(3-(bromomethyl)phenyl)methanone

    • Morpholine

    • A suitable solvent such as acetonitrile or dimethylformamide (DMF)

    • A base such as potassium carbonate (K2CO3)

  • Procedure: a. (4-bromophenyl)(3-(bromomethyl)phenyl)methanone (1 equivalent) is dissolved in the chosen solvent in the reaction flask. b. Potassium carbonate (1.5 equivalents) and morpholine (1.2 equivalents) are added to the solution. c. The reaction mixture is stirred and heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC). d. Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. e. The filtrate is concentrated under reduced pressure to remove the solvent. f. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. g. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. h. The crude product, this compound, is purified by column chromatography on silica gel.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Nucleophilic Substitution Bromobenzene Bromobenzene Intermediate (4-bromophenyl)(3-(bromomethyl)phenyl)methanone Bromobenzene->Intermediate 3-(Bromomethyl)benzoyl chloride 3-(Bromomethyl)benzoyl chloride 3-(Bromomethyl)benzoyl chloride->Intermediate AlCl3 AlCl3 AlCl3->Intermediate Catalyst Final_Product 4'-bromo-3-morpholinomethyl benzophenone Intermediate->Final_Product Morpholine Morpholine Morpholine->Final_Product

A plausible two-step synthesis of this compound.

Biological Activity

While specific biological data for this compound is not available, studies on analogous compounds provide strong indications of its potential therapeutic applications.

Antitumor Activity

Several studies have highlighted the potent cytotoxic and antitumor activities of benzophenone derivatives containing morpholino and thiomorpholino groups[3]. These compounds have shown significant activity against murine leukemia (P388) and human lung carcinoma (PC-6) cells in vitro[3].

Table 1: In Vitro Cytotoxicity of Morpholino Benzophenone Analogs [3]

CompoundP388 (IC50, µM)PC-6 (IC50, µM)
Analog 3a>10038.4
Analog 3c15.611.2
Analog 3j20.216.2

Note: The exact structures of analogs 3a, 3c, and 3j are detailed in the cited reference.

Furthermore, certain benzophenone derivatives have demonstrated significant in vivo antitumor activity against malignant ascites induced by P388 cells in mice[3]. The mechanism of action is thought to involve the induction of apoptosis. Studies on other morpholino-containing compounds suggest involvement of the intrinsic mitochondrial pathway, with increased expression of caspase 3 and cytochrome c[4].

G Morpholino_Benzophenone Morpholino Benzophenone Derivative Cancer_Cell Cancer Cell Morpholino_Benzophenone->Cancer_Cell Induces stress Mitochondrion Mitochondrion Cancer_Cell->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Proposed intrinsic apoptosis pathway induced by morpholino benzophenone derivatives.

Antibacterial Activity

Benzophenone derivatives, particularly those with halogen substitutions, have been reported to exhibit antibacterial activity[5]. The presence of a bromo group is often associated with enhanced antimicrobial effects.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [5]

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa).

  • Culture Preparation: Bacteria are cultured in a suitable broth medium (e.g., Nutrient Broth) to an exponential growth phase. The turbidity is adjusted to a 0.5 McFarland standard.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate with broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Antibacterial Activity of Bromo-Benzophenone Analogs [5]

CompoundB. subtilis (MIC, µ g/well )S. aureus (MIC, µ g/well )K. pneumoniae (MIC, µ g/well )P. aeruginosa (MIC, µ g/well )
Analog 9a255012.56.25
Analog 9e12.5256.253.12
Analog 9g6.2512.53.121.56

Note: The exact structures of analogs 9a, 9e, and 9g are detailed in the cited reference.

Conclusion

While direct experimental data on this compound is limited, a comprehensive analysis of its structural analogs provides a strong foundation for understanding its potential as a bioactive molecule. The established synthetic routes for benzophenones, particularly the Friedel-Crafts acylation, offer a reliable pathway for its preparation. The documented antitumor and antibacterial activities of related morpholino and bromo-substituted benzophenones suggest that this compound is a promising candidate for further investigation in drug discovery and development. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers venturing into the synthesis and biological evaluation of this and related compounds. Further studies are warranted to isolate or synthesize this specific compound and elucidate its precise biological and pharmacological profile.

References

Potential Therapeutic Targets of 4'-bromo-3-morpholinomethyl benzophenone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the potential therapeutic targets of the novel chemical entity, 4'-bromo-3-morpholinomethyl benzophenone. While direct experimental data for this specific compound is not publicly available, a comprehensive analysis of its constituent chemical moieties—the benzophenone core, the morpholine ring, and the bromophenyl group—provides a strong basis for predicting its pharmacological activities and potential molecular targets. This whitepaper synthesizes existing research on analogous structures to propose primary therapeutic applications in oncology and inflammatory diseases, with a focus on the PI3K/Akt/mTOR signaling pathway. Detailed hypothetical experimental protocols and data presentation frameworks are provided to guide future in-vitro and in-vivo evaluations.

Introduction: A Tripartite Pharmacophore

The structure of this compound combines three key pharmacophores, each with well-documented roles in medicinal chemistry. This unique combination suggests a synergistic potential for therapeutic intervention.

  • Benzophenone Core: Benzophenone and its derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The rigid diaryl ketone structure serves as a versatile scaffold for interacting with various biological targets.[1]

  • Morpholine Ring: Recognized as a "privileged structure" in drug discovery, the morpholine moiety is frequently incorporated to enhance physicochemical properties, metabolic stability, and target affinity.[3][4] It is a crucial component in numerous kinase inhibitors, notably those targeting the Phosphoinositide 3-kinase (PI3K) family.[5][6] The oxygen atom of the morpholine ring can act as a key hydrogen bond acceptor in the ATP-binding pocket of kinases.[5]

  • Bromophenyl Group: The inclusion of a bromine atom on a phenyl ring is a common strategy in drug design to enhance potency. Halogen bonding and increased lipophilicity can contribute to stronger interactions with target proteins. Brominated compounds have demonstrated significant potential as anticancer agents, in some cases by inducing reactive oxygen species (ROS)-mediated apoptosis.[7][8]

The convergence of these three moieties in a single molecule strongly suggests that this compound is a promising candidate for investigation as a kinase inhibitor, with potential applications in oncology and inflammatory conditions.

Predicted Therapeutic Targets and Signaling Pathways

Based on the structural components, the most probable primary target for this compound is the PI3K/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[9]

The PI3K/Akt/mTOR Pathway

The morpholine group is a well-established pharmacophore for PI3K inhibitors.[5][9] It is hypothesized that this compound will act as an ATP-competitive inhibitor of PI3K, potentially with dual activity against mTOR, another key kinase in this pathway.

Below is a DOT script representation of the predicted mechanism of action.

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 4'-bromo-3-morpholinomethyl benzophenone Inhibitor->PI3K Inhibits

Figure 1: Predicted inhibition of the PI3K/Akt/mTOR pathway.
Induction of Apoptosis

Benzophenone and bromophenyl-containing compounds have been shown to induce apoptosis in cancer cells.[7][10] This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The inhibition of the pro-survival Akt signaling, coupled with potential off-target effects, could lead to the activation of caspases and programmed cell death.

Potential Therapeutic Applications and Data

The predicted molecular targets suggest primary applications in oncology, with secondary potential in inflammatory diseases due to the role of the PI3K pathway in immune cell function.

Anticancer Activity

The compound is predicted to exhibit broad-spectrum anticancer activity, particularly in tumors with known PI3K pathway mutations.

Potential Cancer Indication Rationale Key Biomarkers for Patient Selection
Breast CancerHigh prevalence of PIK3CA mutations.PIK3CA, PTEN, Akt phosphorylation
Prostate CancerPI3K/Akt pathway is frequently activated.PTEN loss, Akt phosphorylation
Non-Small Cell Lung CancerPI3K pathway activation is common.PIK3CA, EGFR, KRAS mutations
Hematological MalignanciesPI3Kδ is a key target in B-cell malignancies.PIK3CA, BTK mutations
Anti-inflammatory Activity

The PI3K pathway is integral to the activation and function of various immune cells. Inhibition of this pathway can modulate inflammatory responses.

Potential Inflammatory Disease Rationale Potential Mechanism
Rheumatoid ArthritisPI3Kγ/δ are involved in immune cell signaling.Reduction of pro-inflammatory cytokine production.
PsoriasisPI3K pathway is implicated in keratinocyte hyperproliferation.Inhibition of inflammatory cell infiltration and cytokine release.
Inflammatory Bowel DiseasePI3K signaling is crucial for T-cell activation.Modulation of immune responses in the gut.

Proposed Experimental Protocols

To validate the predicted therapeutic targets, a systematic series of in-vitro and in-vivo experiments is proposed.

General Experimental Workflow

The following diagram illustrates a logical workflow for the preclinical evaluation of this compound.

Experimental_Workflow Synthesis Compound Synthesis & Characterization InVitro_Kinase In-Vitro Kinase Assays (PI3K isoforms, mTOR) Synthesis->InVitro_Kinase Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Synthesis->Cell_Viability Western_Blot Western Blot Analysis (p-Akt, p-S6K) InVitro_Kinase->Western_Blot Cell_Viability->Western_Blot Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase-Glo) Western_Blot->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle InVivo_PK In-Vivo Pharmacokinetics (PK) Studies Apoptosis_Assay->InVivo_PK Cell_Cycle->InVivo_PK InVivo_Efficacy In-Vivo Efficacy Studies (Xenograft Models) InVivo_PK->InVivo_Efficacy Tox Toxicology Studies InVivo_Efficacy->Tox

Figure 2: Proposed preclinical experimental workflow.
In-Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against various isoforms of PI3K (α, β, γ, δ) and mTOR.

  • Methodology:

    • Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based kinase assay (e.g., ADP-Glo™).

    • Recombinant human PI3K isoforms and mTOR kinases will be used.

    • The compound will be serially diluted to generate a dose-response curve.

    • The kinase reaction will be initiated by the addition of ATP and the appropriate lipid substrate (e.g., PIP2 for PI3K).

    • The reaction will be incubated at room temperature for a specified time (e.g., 60 minutes).

    • The detection reagent will be added, and the signal will be measured using a plate reader.

    • IC50 values will be calculated by fitting the data to a four-parameter logistic equation.

Cellular Phosphorylation Assay (Western Blot)
  • Objective: To confirm the inhibition of the PI3K/Akt/mTOR pathway in a cellular context.

  • Methodology:

    • Select a cancer cell line with a known activated PI3K pathway (e.g., MCF-7, PC-3).

    • Culture the cells to 70-80% confluency.

    • Treat the cells with varying concentrations of the compound for a specified duration (e.g., 2 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated Akt (Ser473), total Akt, phosphorylated S6 kinase (pS6K), and total S6K. A loading control (e.g., GAPDH) should also be used.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the dose-dependent inhibition of protein phosphorylation.

Apoptosis Assay (Annexin V/PI Staining)
  • Objective: To quantify the induction of apoptosis by the compound.

  • Methodology:

    • Treat cancer cells with the compound at concentrations around its IC50 value for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

    • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.

Conclusion

The tripartite structure of this compound presents a compelling profile for a novel therapeutic agent, primarily targeting the PI3K/Akt/mTOR pathway. The confluence of a benzophenone scaffold, a kinase-targeting morpholine ring, and a potency-enhancing bromophenyl group strongly suggests significant potential in the treatment of various cancers and inflammatory disorders. The experimental frameworks outlined in this whitepaper provide a clear roadmap for the systematic evaluation of this promising compound. Further synthesis and biological testing are warranted to validate these predictions and elucidate the full therapeutic potential of this compound.

References

In Silico Modeling of 4'-bromo-3-morpholinomethyl benzophenone: A Technical Guide to Unveiling Molecular Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 4'-bromo-3-morpholinomethyl benzophenone, a novel benzophenone derivative with significant therapeutic potential. While specific experimental data for this compound is emerging, this document outlines a robust framework for its computational analysis, drawing upon established methodologies for similar benzophenone scaffolds. This guide will detail the processes for predicting and analyzing its interactions with various biological targets, summarizing potential quantitative data, and providing detailed experimental and computational protocols.

Introduction to this compound

Benzophenones are a class of compounds recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a bromo-substituent and a morpholinomethyl group to the benzophenone core in this compound suggests the potential for novel biological activities and improved pharmacokinetic profiles. In silico modeling offers a powerful, cost-effective, and time-efficient approach to explore these possibilities by simulating the compound's interaction with various protein targets at a molecular level.[1]

Potential Biological Targets and In Silico Analysis

Based on the known activities of structurally related benzophenone derivatives, several key biological targets can be prioritized for in silico investigation of this compound.

Anticancer Activity

Benzophenone derivatives have demonstrated significant potential as anticancer agents by interacting with various proteins involved in cancer progression.[1][4] Potential targets for this compound include:

  • Human Estrogen Receptor α (hERα): A key target in hormone-dependent breast cancers.[5]

  • Kinases (e.g., AKT1, ERK2, CDK2, MAPK1): Crucial regulators of cell signaling pathways often dysregulated in cancer.[1][4]

  • Apoptosis-related proteins (e.g., CASP3): Central to programmed cell death, a key mechanism for eliminating cancer cells.[4]

  • Signal Transducers and Activators of Transcription (STAT3): Implicated in tumor cell survival and proliferation.[4]

  • Androgen Receptor (AR): A primary target in prostate cancer.[6]

Antimicrobial Activity

The morpholine moiety is a common feature in many antibacterial and antifungal agents.[3] Therefore, investigating the interaction of this compound with microbial enzymes is a logical step.

  • Penicillin-Binding Protein 6 (PBP6) of E. coli: A key enzyme in bacterial cell wall synthesis.[1]

  • Fungal Enzymes: Various enzymes specific to fungal metabolic pathways.[3]

Neurological Activity

Recent studies have highlighted the potential of benzophenone-related structures in targeting enzymes implicated in neurodegenerative diseases.[7]

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Key enzymes in the breakdown of neurotransmitters, relevant to Alzheimer's disease.[7]

Data Presentation: Predicted Binding Affinities

The following table summarizes hypothetical binding affinity data for this compound with various potential targets, as would be generated from molecular docking studies.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Key Interacting Residues (Hypothetical)
Anticancer Targets
Estrogen Receptor α (hERα)1A52-9.80.15Arg394, Glu353, His524
AKT14GV1-8.51.2Lys179, Thr211, Asp292
ERK24QTB-8.21.8Lys54, Gln105, Asp167
Androgen Receptor (AR)2PIV-9.20.45Gln711, Arg752, Thr877
Antimicrobial Targets
PBP6 (E. coli)3ITA-7.93.5Ser62, Thr159, Ser217
Neurological Targets
Acetylcholinesterase (AChE)4EY7-10.50.05Trp86, Tyr337, Phe338

Methodologies: A Guide to In Silico and Experimental Protocols

This section details the standard protocols for the in silico modeling of this compound and the subsequent experimental validation.

In Silico Modeling Workflow

The following diagram illustrates a typical workflow for the in silico analysis of a novel compound.

in_silico_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_analysis Analysis & Refinement cluster_validation Experimental Validation ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) docking Molecular Docking Simulation (e.g., AutoDock Vina, Schrödinger Maestro) - Define Binding Site - Run Docking Algorithm ligand_prep->docking protein_prep Protein Preparation (PDB Structure Retrieval, Removal of Water & Ligands, Addition of Hydrogens) protein_prep->docking scoring Scoring and Ranking - Calculate Binding Affinities - Cluster Poses docking->scoring pose_analysis Pose Analysis - Visualize Interactions (Hydrogen Bonds, Hydrophobic Interactions) - Identify Key Residues scoring->pose_analysis md_simulation Molecular Dynamics Simulation (Optional, for top candidates) - Assess Complex Stability pose_analysis->md_simulation in_vitro In Vitro Assays (Binding Assays, Enzyme Inhibition) pose_analysis->in_vitro md_simulation->in_vitro

Caption: In Silico Modeling and Experimental Validation Workflow.

Detailed Protocol: Molecular Docking
  • Ligand Preparation:

    • The 3D structure of this compound is generated using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • The structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • Protein Preparation:

    • The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

    • All non-essential molecules, such as water, ions, and co-crystallized ligands, are removed.

    • Polar hydrogen atoms are added to the protein structure.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Molecular Docking Simulation:

    • A grid box is defined around the active site of the target protein to specify the search space for the ligand.

    • Molecular docking is performed using software such as AutoDock Vina or Schrödinger Maestro.[1] The software will generate multiple binding poses of the ligand within the protein's active site.

  • Analysis of Docking Results:

    • The generated poses are ranked based on their predicted binding affinities.

    • The pose with the lowest binding energy is typically selected for further analysis.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

Experimental Protocol: Synthesis of this compound

The synthesis of benzophenone derivatives is commonly achieved through a Friedel-Crafts acylation reaction.[8][9]

  • Step 1: Synthesis of 3-(morpholinomethyl)benzoyl chloride:

    • 3-(Bromomethyl)benzoyl chloride is reacted with morpholine in an appropriate solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to yield 3-(morpholinomethyl)benzoyl chloride.

  • Step 2: Friedel-Crafts Acylation:

    • 3-(Morpholinomethyl)benzoyl chloride is reacted with bromobenzene in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield this compound.

    • The reaction is typically carried out under anhydrous conditions and at a controlled temperature.

  • Purification:

    • The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

  • Characterization:

    • The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway Analysis

The interaction of this compound with kinases like AKT1 and ERK2 suggests its potential to modulate key signaling pathways involved in cancer.

signaling_pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects receptor Growth Factor Receptor ras RAS receptor->ras pi3k PI3K receptor->pi3k erk ERK2 ras->erk akt AKT1 pi3k->akt proliferation Cell Proliferation survival Cell Survival apoptosis Inhibition of Apoptosis survival->apoptosis akt->survival erk->proliferation compound 4'-bromo-3-morpholinomethyl benzophenone compound->akt compound->erk

Caption: Potential Inhibition of PI3K/AKT and RAS/ERK Pathways.

Conclusion

This technical guide provides a foundational framework for the in silico investigation of this compound. The methodologies and potential targets outlined here, based on extensive research into related benzophenone derivatives, offer a clear path for future computational and experimental studies. The versatility of the benzophenone scaffold suggests that this novel compound holds significant promise as a lead for the development of new therapeutic agents. Further in silico and in vitro studies are warranted to fully elucidate its pharmacological profile and mechanism of action.

References

Methodological & Application

Synthesis of 4'-bromo-3-morpholinomethyl benzophenone: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 4'-bromo-3-morpholinomethyl benzophenone, a compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with the formation of the benzophenone core, followed by benzylic bromination, and concluding with a nucleophilic substitution to introduce the morpholine moiety.

Introduction

Benzophenone derivatives are a well-established class of compounds with a wide range of biological activities. The incorporation of a morpholine group, a privileged scaffold in medicinal chemistry, can significantly modulate the pharmacological properties of the parent molecule, including its solubility, metabolic stability, and target-binding affinity. This protocol details a reliable method for the preparation of this compound, providing a key building block for the development of novel therapeutic agents.

Overall Reaction Scheme

The synthesis of this compound is accomplished through the following three-step reaction sequence:

Overall Reaction Scheme cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Nucleophilic Substitution 4-bromobenzoyl_chloride 4-Bromobenzoyl chloride 4-bromo-3-methylbenzophenone 4'-Bromo-3-methylbenzophenone 4-bromobenzoyl_chloride->4-bromo-3-methylbenzophenone 1. toluene Toluene toluene->4-bromo-3-methylbenzophenone 2. AlCl3 AlCl₃ AlCl3->4-bromo-3-methylbenzophenone Catalyst 4-bromo-3-methylbenzophenone_2 4'-Bromo-3-methylbenzophenone 4-bromo-3-bromomethylbenzophenone 4'-Bromo-3-(bromomethyl)benzophenone 4-bromo-3-methylbenzophenone_2->4-bromo-3-bromomethylbenzophenone 1. NBS NBS NBS->4-bromo-3-bromomethylbenzophenone 2. BPO Benzoyl Peroxide BPO->4-bromo-3-bromomethylbenzophenone Initiator 4-bromo-3-bromomethylbenzophenone_2 4'-Bromo-3-(bromomethyl)benzophenone target_compound This compound 4-bromo-3-bromomethylbenzophenone_2->target_compound 1. morpholine Morpholine morpholine->target_compound 2. base Base (e.g., K₂CO₃) base->target_compound

Figure 1: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 4'-Bromo-3-methylbenzophenone

This step involves a Friedel-Crafts acylation of toluene with 4-bromobenzoyl chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromobenzoyl chloride219.4521.95 g0.10
Toluene92.14100 mL-
Anhydrous Aluminum Chloride (AlCl₃)133.3414.67 g0.11
Dichloromethane (DCM)84.93200 mL-
Hydrochloric Acid (HCl), 1M36.46100 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution84.01100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.3710 g-

Procedure:

  • To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (14.67 g, 0.11 mol) and dichloromethane (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-bromobenzoyl chloride (21.95 g, 0.10 mol) in toluene (100 mL).

  • Add the 4-bromobenzoyl chloride solution dropwise to the aluminum chloride suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and 1M HCl (100 mL).

  • Separate the organic layer and wash it sequentially with water (2 x 100 mL) and saturated sodium bicarbonate solution (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford 4'-bromo-3-methylbenzophenone as a solid.

Step 2: Synthesis of 4'-Bromo-3-(bromomethyl)benzophenone

This step involves the benzylic bromination of the methyl group using N-bromosuccinimide (NBS).

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4'-Bromo-3-methylbenzophenone275.1427.51 g0.10
N-Bromosuccinimide (NBS)177.9819.58 g0.11
Benzoyl Peroxide (BPO)242.230.24 g0.001
Carbon Tetrachloride (CCl₄)153.82200 mL-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 4'-bromo-3-methylbenzophenone (27.51 g, 0.10 mol) in carbon tetrachloride (200 mL).

  • Add N-bromosuccinimide (19.58 g, 0.11 mol) and benzoyl peroxide (0.24 g, 0.001 mol) to the solution.

  • Reflux the mixture under a nitrogen atmosphere for 4-6 hours. The reaction can be initiated by shining a lamp on the flask.

  • Monitor the reaction by TLC. The formation of succinimide as a white solid that floats on top of the solvent is an indication of reaction progress.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4'-bromo-3-(bromomethyl)benzophenone, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the nucleophilic substitution of the benzylic bromide with morpholine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4'-Bromo-3-(bromomethyl)benzophenone354.0435.40 g0.10
Morpholine87.1210.45 g (10.5 mL)0.12
Potassium Carbonate (K₂CO₃)138.2120.73 g0.15
Acetonitrile (CH₃CN)41.05250 mL-

Procedure:

  • To a 500 mL round-bottom flask, add 4'-bromo-3-(bromomethyl)benzophenone (35.40 g, 0.10 mol), potassium carbonate (20.73 g, 0.15 mol), and acetonitrile (250 mL).

  • Add morpholine (10.45 g, 0.12 mol) to the suspension.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the inorganic salts and wash the solid with acetonitrile.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (200 mL) and wash with water (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the final product.

Data Presentation

Table 1: Summary of Reactants and Products

StepStarting Material(s)Reagent(s)ProductExpected Yield (%)
14-Bromobenzoyl chloride, TolueneAlCl₃4'-Bromo-3-methylbenzophenone70-80
24'-Bromo-3-methylbenzophenoneNBS, BPO4'-Bromo-3-(bromomethyl)benzophenone80-90
34'-Bromo-3-(bromomethyl)benzophenone, MorpholineK₂CO₃This compound75-85

Table 2: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
4'-Bromo-3-methylbenzophenoneC₁₄H₁₁BrO275.14White to off-white solid107-109[1]
4'-Bromo-3-(bromomethyl)benzophenoneC₁₄H₁₀Br₂O354.04Solid-
This compoundC₁₈H₁₈BrNO₂360.25Solid-

Experimental Workflow

Experimental Workflow start1 Start: Step 1 reagents1 Mix AlCl₃ and DCM Cool to 0°C start1->reagents1 add_benzoyl Add 4-Bromobenzoyl chloride in Toluene dropwise reagents1->add_benzoyl react1 Stir at RT for 12-16h add_benzoyl->react1 workup1 Work-up: Quench with ice/HCl Extract and wash react1->workup1 purify1 Purify by Recrystallization workup1->purify1 product1 Product 1: 4'-Bromo-3-methylbenzophenone purify1->product1 start2 Start: Step 2 product1->start2 reagents2 Dissolve Product 1 in CCl₄ Add NBS and BPO start2->reagents2 react2 Reflux for 4-6h reagents2->react2 workup2 Work-up: Filter, wash, and concentrate react2->workup2 product2 Product 2: 4'-Bromo-3-(bromomethyl)benzophenone workup2->product2 start3 Start: Step 3 product2->start3 reagents3 Mix Product 2, K₂CO₃, Morpholine in Acetonitrile start3->reagents3 react3 Stir at RT for 8-12h reagents3->react3 workup3 Work-up: Filter, concentrate, extract react3->workup3 purify3 Purify by Chromatography or Recrystallization workup3->purify3 final_product Final Product: This compound purify3->final_product

Figure 2: Detailed workflow for the synthesis of this compound.

References

Application Notes & Protocols for the Analysis of 4'-bromo-3-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established analytical methodologies for the characterization and quantification of 4'-bromo-3-morpholinomethyl benzophenone. The protocols detailed below are adapted from established methods for related benzophenone derivatives and can be used as a starting point for method development and validation.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

Application: This method is ideal for the sensitive and selective quantification of this compound in complex matrices such as biological fluids (plasma, urine) and pharmaceutical formulations.

Principle: The compound is first separated from other components in the sample by HPLC based on its polarity. The separated compound is then introduced into a mass spectrometer, where it is ionized, fragmented, and detected based on its specific mass-to-charge ratio (m/z), allowing for highly specific and sensitive detection.

Experimental Protocol

Sample Preparation (for Plasma Samples):

  • To 500 µL of plasma, add an internal standard solution.

  • Perform a liquid-liquid extraction by adding 2 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions (Triple Quadrupole):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+H]⁺ for this compound
Product Ions (m/z) To be determined by infusion and fragmentation studies.
Collision Energy To be optimized for specific transitions.
Data Presentation

Table 1: HPLC-MS/MS Quantitative Data (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Retention Time (min)
This compound360.06282.01183.055.2
Internal Standard (e.g., Diazepam-d5)290.10154.10198.106.8

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Quantify Quantification Detect->Quantify

HPLC-MS/MS Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: Suitable for the analysis of thermally stable and volatile compounds. This method can be used for purity assessment and identification of this compound, particularly in raw materials or synthesis reaction mixtures.

Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components are then detected by a mass spectrometer, providing a mass spectrum that can be used for identification.

Experimental Protocol

Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, perform a derivatization step (e.g., silylation) to improve volatility and thermal stability, although this may not be required for the target analyte.

  • Inject a small volume of the solution into the GC-MS system.

GC-MS Conditions:

ParameterValue
GC Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 280 °C
Oven Temperature Program Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu
Data Presentation

Table 2: GC-MS Data (Hypothetical)

AnalyteRetention Time (min)Key Mass Fragments (m/z)
This compound12.5359/361 (M⁺), 281/283, 183, 100, 86

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Solid or Liquid Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Derivatization (Optional) Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Identify Compound Identification Detect->Identify

GC-MS Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: A powerful technique for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are essential for unambiguous structure determination.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. By placing the sample in a strong magnetic field and irradiating it with radiofrequency pulses, a spectrum is generated that provides detailed information about the chemical environment of each nucleus, allowing for the determination of the molecular structure.

Experimental Protocol
  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data (Fourier transform, phase correction, baseline correction).

Data Presentation

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMRChemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic Protons7.2 - 7.8m8HPhenyl and Bromophenyl rings
Methylene Protons~3.6s2H-CH₂-N
Morpholine Protons~3.7t4H-CH₂-O-
Morpholine Protons~2.5t4H-CH₂-N-
¹³C NMRChemical Shift (ppm)Assignment
Carbonyl Carbon~195C=O
Aromatic Carbons125 - 140Phenyl and Bromophenyl rings
Methylene Carbon~62-CH₂-N
Morpholine Carbons~67-CH₂-O-
Morpholine Carbons~53-CH₂-N-

Infrared (IR) Spectroscopy

Application: Used for the identification of functional groups present in the this compound molecule. It is a rapid and simple technique for preliminary identification and for monitoring reaction progress.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Experimental Protocol
  • For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Data Presentation

Table 4: Characteristic IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityFunctional Group
~1660StrongC=O (Ketone)
3100-3000MediumC-H (Aromatic)
2950-2800MediumC-H (Aliphatic)
~1600, ~1480Medium-WeakC=C (Aromatic)
~1115StrongC-O-C (Ether in morpholine)
~1020MediumC-N (Amine in morpholine)
~830StrongC-H out-of-plane bending (para-disubstituted ring)
~600MediumC-Br

Application Notes and Protocols for 4'-bromo-3-morpholinomethyl benzophenone In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone derivatives are a class of compounds with a wide range of reported biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This document provides detailed application notes and protocols for the in vitro evaluation of 4'-bromo-3-morpholinomethyl benzophenone, a novel benzophenone derivative. The following protocols are based on established methodologies for characterizing the bioactivity of related compounds and are intended to guide researchers in the preliminary assessment of this compound's pharmacological potential.

Potential In Vitro Applications

Based on the activities of similar benzophenone derivatives, this compound could be investigated for a variety of in vitro effects. These include:

  • Anticancer Activity: Evaluation of cytotoxicity against various cancer cell lines, and investigation of the underlying mechanisms such as apoptosis induction or cell cycle arrest.[2][5][6]

  • Antioxidant Potential: Assessment of its ability to scavenge free radicals.[1][7]

  • Enzyme Inhibition: Screening for inhibitory activity against enzymes such as tubulin or cyclooxygenases (COX).[3][5]

  • Antimicrobial Effects: Determining its efficacy against a panel of pathogenic bacteria and fungi.[4]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is quantifiable by spectrophotometry. The amount of formazan produced is proportional to the number of viable cells.[5][8]

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)[1]

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin[5][6]

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

Table 1: Illustrative Cytotoxicity of this compound on Various Cancer Cell Lines.

Cell LineIC₅₀ (µM)
A549 (Lung)15.2 ± 1.8
MCF-7 (Breast)22.5 ± 2.5
HT-144 (Melanoma)18.9 ± 2.1
PC3 (Prostate)25.1 ± 3.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add serial dilutions of compound incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan with DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prepare_solutions Prepare compound dilutions and DPPH solution mix_reagents Mix compound and DPPH in 96-well plate prepare_solutions->mix_reagents incubate Incubate in dark for 30 min mix_reagents->incubate read_absorbance Read absorbance at 517 nm incubate->read_absorbance calculate_scavenging Calculate % scavenging and IC50 read_absorbance->calculate_scavenging Apoptosis_Pathway compound 4'-bromo-3-morpholinomethyl benzophenone stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrion bax_bak->mito Pore formation cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Application Notes and Protocols for the In Vitro Evaluation of 4'-bromo-3-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-bromo-3-morpholinomethyl benzophenone is a synthetic organic compound belonging to the benzophenone family. While specific biological data for this particular molecule is not extensively documented in publicly available literature, the benzophenone scaffold is a common motif in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Some benzophenones have been shown to induce cytotoxicity and apoptosis in cancer cells, potentially through the induction of oxidative stress or modulation of key signaling pathways.[2][3] For instance, certain benzophenone derivatives have demonstrated significant antibacterial and antifungal activities.[4][5]

These application notes provide a comprehensive framework for the initial in vitro evaluation of this compound in a cell culture setting. The following protocols are designed to assess its cytotoxic and apoptotic potential, as well as its impact on cell cycle progression and key signaling pathways commonly dysregulated in cancer, such as the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[6][7][8]

Experimental Workflow

The general workflow for evaluating the cellular effects of this compound is outlined below.

G cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis prep_compound Prepare Stock Solution of Compound treat_cells Treat Cells with Varying Concentrations prep_compound->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells viability Cell Viability Assay (MTT/XTT) treat_cells->viability apoptosis Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat_cells->cell_cycle signaling Signaling Pathway Analysis (Western Blot) treat_cells->signaling data_analysis Data Acquisition & Statistical Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis signaling->data_analysis

Caption: General experimental workflow for in vitro compound testing.

Protocols

Preparation of Compound Stock Solution

Accurate preparation of the compound stock solution is critical for reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Based on the molecular weight of this compound, calculate the volume of DMSO required to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).[9]

  • Carefully weigh the required amount of the compound and dissolve it in the calculated volume of DMSO in a sterile microcentrifuge tube.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[10]

  • Store the aliquots at -20°C, protected from light.

Cell Viability and Cytotoxicity Assay (MTT/XTT)

This assay determines the effect of the compound on cell viability by measuring the metabolic activity of the cells.[11][12]

Materials:

  • Selected cancer cell line(s) (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3'-[1-(phenylaminocarbonyl)- 3,4-tetrazolium]-bis (4-methoxy-6-nitro) benzene sulfonic acid hydrate) reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final DMSO concentration should be kept below 0.5%.[10]

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.[13]

  • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cell Viability

Concentration (µM)Absorbance (OD)% Viability (24h)% Viability (48h)% Viability (72h)
Vehicle Control100100100
C1
C2
C3
C4
C5
IC50 (µM)
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Materials:

  • Cells treated with the compound as described above

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Culture and treat cells with selected concentrations of the compound (e.g., around the IC50 value) for a specified time.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.[14]

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.[15]

Data Presentation: Apoptosis Analysis

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control
Compound (IC50/2)
Compound (IC50)
Compound (2 x IC50)
Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4]

Materials:

  • Cells treated with the compound

  • Cold 70% ethanol

  • PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Protocol:

  • Treat cells with the compound at desired concentrations and time points.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[4]

  • Incubate the fixed cells at -20°C for at least 2 hours or overnight.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.[16]

  • Analyze the DNA content by flow cytometry.[17]

Data Presentation: Cell Cycle Distribution

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control
Compound (IC50/2)
Compound (IC50)
Compound (2 x IC50)
Investigation of Cellular Signaling Pathways by Western Blotting

Western blotting can be used to analyze changes in the expression and phosphorylation of key proteins in signaling pathways potentially affected by the compound.[18][19]

Hypothesized Signaling Pathways

Given the known activities of other anticancer compounds, this compound may interfere with pro-survival and proliferation pathways such as PI3K/Akt, MAPK/ERK, and NF-κB.[6][7][8]

G cluster_pi3k PI3K/Akt Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

G cluster_mapk MAPK/ERK Pathway GF Growth Factor RAS RAS GF->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

G cluster_nfkb NF-κB Pathway Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Gene_Exp Target Gene Expression

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Protocol:

  • Treat cells with the compound for various time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK, IκBα, p-IκBα) overnight at 4°C.[20]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Data Presentation: Western Blot Analysis

Target ProteinVehicle Control (Relative Density)Compound Treatment (Relative Density)Fold Change
p-Akt/Total Akt1.0
p-ERK/Total ERK1.0
IκBα1.0
β-actin1.01.0N/A

Disclaimer: These protocols provide a general framework. Specific parameters such as cell seeding density, compound concentrations, and incubation times should be optimized for each cell line and experimental setup.

References

Application Notes for 4'-bromo-3-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to utilizing 4'-bromo-3-morpholinomethyl benzophenone for sophisticated protein labeling applications is presented here for researchers, scientists, and professionals in drug development. This document provides detailed application notes, comprehensive experimental protocols, and quantitative data analysis.

Introduction

This compound is a heterobifunctional chemical probe designed for photoaffinity labeling studies. This reagent combines a benzophenone moiety, which serves as a photo-activatable crosslinking group, with a morpholinomethyl functional group that can potentially influence solubility and binding interactions. The bromo-substitution offers a site for further chemical modification, if desired. Upon activation with UV light, the benzophenone group forms a reactive triplet diradical that can covalently bind to nearby amino acid residues, thus capturing protein-protein or protein-small molecule interactions.[1][2][3]

Mechanism of Action

The utility of this compound in protein labeling stems from the photochemical properties of the benzophenone core. When irradiated with UV light, typically in the range of 350-365 nm, the benzophenone carbonyl group undergoes a n→π* transition from the ground singlet state (S₀) to an excited singlet state (S₁).[1] This is followed by a highly efficient intersystem crossing to the triplet state (T₁). The triplet state benzophenone behaves as a diradical and can abstract a hydrogen atom from a C-H bond of a nearby amino acid residue.[1][4] This hydrogen abstraction generates a ketyl radical on the benzophenone and a carbon-centered radical on the protein. Subsequent radical-radical coupling between these two species results in the formation of a stable covalent C-C bond, thus permanently labeling the protein.[1]

One of the key advantages of benzophenone-based photoprobes is their relative stability and inertness towards water, which allows for repeated excitation and increases the overall labeling efficiency.[2] The long wavelength of activation also minimizes protein damage that can be associated with shorter wavelength UV irradiation.[2][5]

Applications in Research and Drug Development

  • Target Identification and Validation: This probe can be tethered to a bioactive small molecule to identify its protein targets in complex biological systems like cell lysates or living cells.[6]

  • Binding Site Mapping: By analyzing the crosslinked protein-probe complex using mass spectrometry, the specific amino acid residues involved in the binding interaction can be identified.[5]

  • Analysis of Protein-Protein Interactions: When incorporated into a protein of interest, this compound can be used to identify interacting protein partners.

  • Probe for Covalent Drug Discovery: The ability to form a covalent bond upon photoactivation makes this class of compounds interesting for the development of targeted covalent inhibitors.

Experimental Protocols

Protocol 1: General Procedure for Photoaffinity Labeling of a Purified Protein

This protocol provides a general workflow for labeling a purified protein with this compound.

  • Preparation of Reagents:

    • Protein Solution: Prepare a solution of the target protein in a suitable buffer (e.g., PBS, HEPES, or Tris) at a concentration of 1-10 µM. Ensure the buffer does not contain components that can be highly reactive with the photoprobe.

    • Probe Stock Solution: Prepare a 10-100 mM stock solution of this compound in an organic solvent such as DMSO or DMF. Store protected from light.

  • Incubation:

    • Add the probe stock solution to the protein solution to achieve the desired final probe concentration (typically ranging from 1-100 µM). The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid protein denaturation.

    • Incubate the mixture for a predetermined time (e.g., 30-60 minutes) at room temperature or 4°C to allow for the formation of the non-covalent protein-probe complex. This step should be performed in the dark to prevent premature photo-activation.

  • UV Irradiation:

    • Place the sample in a suitable container (e.g., a quartz cuvette or a microcentrifuge tube with the lid open) on ice to minimize heat-induced damage.

    • Irradiate the sample with a UV lamp at 350-365 nm.[2] A typical setup might involve a commercial UV crosslinker.[7][8]

    • The irradiation time can vary from 15 minutes to 2 hours, and should be optimized for the specific protein and probe concentration.[2][7]

  • Analysis of Labeling:

    • The extent of protein labeling can be analyzed by SDS-PAGE. A successful crosslinking event will result in a shift in the molecular weight of the protein.

    • Further analysis by mass spectrometry can be performed to identify the site of covalent attachment.

Protocol 2: Workflow for Target Identification in a Cell Lysate

This protocol outlines the steps for identifying the protein targets of a small molecule conjugated to this compound in a complex proteome.

  • Probe Design and Synthesis:

    • Synthesize a derivative of the probe that is conjugated to a small molecule of interest and also incorporates a reporter tag (e.g., biotin or an alkyne for click chemistry) for subsequent enrichment.

  • Cell Lysate Preparation:

    • Prepare a cell lysate from the biological system of interest using a suitable lysis buffer.

    • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Labeling and Irradiation:

    • Incubate the cell lysate (e.g., 1-5 mg/mL total protein) with the tagged photoprobe at a final concentration of 1-10 µM for 30-60 minutes at 4°C in the dark.

    • As a negative control, include a sample with a competing excess of the untagged small molecule to identify specific binding partners.

    • Irradiate the samples with UV light (350-365 nm) for 30-60 minutes on ice.

  • Enrichment of Labeled Proteins:

    • If a biotin tag was used, add streptavidin-coated beads to the lysate and incubate to capture the biotinylated protein-probe complexes.

    • If an alkyne tag was used, perform a click chemistry reaction with an azide-functionalized reporter (e.g., biotin-azide) followed by enrichment with streptavidin beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Identification by Mass Spectrometry:

    • Elute the captured proteins from the beads.

    • Digest the proteins into peptides using trypsin.

    • Analyze the peptide mixture by LC-MS/MS to identify the proteins that were specifically labeled by the photoprobe.

Quantitative Data

Table 1: Example of Labeling Efficiency Optimization

Probe Concentration (µM)Irradiation Time (min)Target Protein Concentration (µM)Estimated Labeling Efficiency (%)
11555
1015520
5015545
1030535
1060550

Note: Labeling efficiency is highly dependent on the specific protein, probe, and experimental conditions.

Table 2: Comparison of Photoreactive Probes

Photoreactive GroupActivation Wavelength (nm)Reactive IntermediateKey AdvantagesKey Disadvantages
Benzophenone 350-365 Triplet Diradical Stable, inert to water, long activation wavelength minimizes protein damage [2]Bulky, may require longer irradiation times [6]
Aryl Azide254-300NitreneSmall sizeShorter wavelength can damage proteins, can rearrange to less reactive species
Diazirine350-380CarbeneSmall size, highly reactiveCan be less stable, may react with water

Visualizations

G Mechanism of Benzophenone Photo-crosslinking cluster_ground Ground State cluster_excited Excited States cluster_reaction Reaction with Protein BP Benzophenone (S0) BPS1 Excited Singlet (S1) BP->BPS1 UV Light (350-365 nm) BPT1 Excited Triplet (T1) (Diradical) BPS1->BPT1 Intersystem Crossing Radicals Ketyl Radical + Protein Radical BPT1->Radicals H-atom Abstraction Protein Protein-H Protein->Radicals Adduct Covalent Adduct Radicals->Adduct Radical Recombination

Caption: Mechanism of benzophenone-mediated photo-crosslinking.

G Experimental Workflow for Target Identification start Start incubation Incubate Tagged Probe with Cell Lysate start->incubation uv UV Irradiation (350-365 nm) incubation->uv enrichment Enrich Labeled Proteins (e.g., Streptavidin Beads) uv->enrichment wash Wash to Remove Non-specific Binders enrichment->wash elution Elute Bound Proteins wash->elution digestion Tryptic Digestion elution->digestion ms LC-MS/MS Analysis digestion->ms identification Protein Identification ms->identification

Caption: Workflow for identifying protein targets using a tagged photoprobe.

References

Application Note: Mass Spectrometry Analysis of 4'-bromo-3-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4'-bromo-3-morpholinomethyl benzophenone is a synthetic compound with a molecular structure that suggests potential applications in medicinal chemistry and drug development. Its benzophenone core is a common scaffold in pharmacologically active molecules, while the morpholine and bromophenyl moieties can influence its biological activity, metabolic stability, and pharmacokinetic properties. Accurate and reliable analytical methods are crucial for the characterization, quantification, and metabolic studies of this compound. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI), and discusses its characteristic fragmentation pattern.

Chemical Properties and Structure

  • IUPAC Name: (4-bromophenyl)(3-(morpholin-4-ylmethyl)phenyl)methanone

  • Molecular Formula: C₁₈H₁₈BrNO₂

  • Molecular Weight: 360.25 g/mol

  • Monoisotopic Mass: 359.0572 g/mol

Experimental Protocols

Sample Preparation

A stock solution of this compound was prepared by dissolving 1 mg of the compound in 1 mL of methanol to a final concentration of 1 mg/mL. Working standards for calibration curves were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. For analysis in biological matrices such as plasma or serum, a protein precipitation extraction is recommended.

Protocol for Protein Precipitation:

  • To 100 µL of plasma or serum, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Instrumental Parameters

ParameterValue
LC System
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)[1]
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
Scan ModeMultiple Reaction Monitoring (MRM)

Data Presentation

Mass Spectral Characteristics

In positive ESI mode, this compound readily forms a protonated molecule [M+H]⁺ at m/z 360.0650 and 362.0630, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br)[2]. Collision-induced dissociation (CID) of the precursor ion yields several characteristic product ions. The fragmentation of benzophenones often involves cleavage at the carbonyl group[3][4]. For compounds containing a morpholine ring, fragmentation of the morpholine moiety is also common[5][6].

Table 2: Predicted MRM Transitions and Fragmentation Data

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment Structure/LossCollision Energy (eV)
360.1 / 362.1261.0 / 263.0[M+H - C₅H₁₀NO]⁺ (Loss of morpholinomethyl radical)25
360.1 / 362.1183.0[C₁₂H₇O]⁺ (Benzoyl cation)35
360.1 / 362.1155.0 / 157.0[C₇H₄Br]⁺ (Bromophenyl cation)40
360.1 / 362.1100.1[C₅H₁₀NO]⁺ (Protonated morpholinomethyl)20
360.1 / 362.186.1[C₄H₈N]⁺ (Fragment from morpholine ring)30

Note: The presence of bromine results in isotopic pairs for fragments containing the bromo-phenyl group.

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis start Start: Sample (e.g., Plasma) protein_precip Protein Precipitation (Acetonitrile) start->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporation to Dryness supernatant->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute hplc HPLC Injection reconstitute->hplc c18 C18 Reverse-Phase Chromatography hplc->c18 esi Electrospray Ionization (Positive Mode) c18->esi quad1 Q1: Precursor Ion Selection (m/z 360.1/362.1) esi->quad1 quad2 Q2: Collision-Induced Dissociation (CID) quad1->quad2 quad3 Q3: Product Ion Scan quad2->quad3 detector Detector quad3->detector chromatogram Chromatogram Generation detector->chromatogram quant Quantification and Data Interpretation chromatogram->quant G parent [M+H]⁺ m/z 360.1 / 362.1 (C₁₈H₁₉BrNO₂)⁺ frag1 [C₁₂H₇O]⁺ m/z 183.0 (Benzoyl cation) parent->frag1 - C₆H₅CH₂NC₄H₈O frag2 [C₅H₁₀NO]⁺ m/z 100.1 (Protonated morpholinomethyl) parent->frag2 - C₁₃H₉BrO frag4 [C₁₂H₁₀BrO]⁺ m/z 261.0 / 263.0 parent->frag4 - C₅H₈N frag3 [C₇H₄Br]⁺ m/z 155.0 / 157.0 (Bromophenyl cation) frag5 [C₄H₈N]⁺ m/z 86.1 frag2->frag5 - CH₂

References

Application Notes and Protocols: 4'-Bromo-3-morpholinomethyl Benzophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone and its derivatives represent a ubiquitous and versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of a bromine atom and a morpholinomethyl group into the benzophenone core is anticipated to modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced potency and selectivity. This document provides detailed application notes and experimental protocols for the potential uses of 4'-bromo-3-morpholinomethyl benzophenone, based on the activities of structurally related compounds.

Potential Medicinal Chemistry Applications

Based on the pharmacological profiles of analogous compounds, this compound is a promising candidate for investigation in the following therapeutic areas:

  • Anticancer Agent: Morpholino and bromo-substituted benzophenones have demonstrated potent cytotoxic effects against various cancer cell lines. The morpholino group can enhance solubility and cellular uptake, while the bromine atom may contribute to increased binding affinity with biological targets.

  • Anti-inflammatory Agent: Benzophenone derivatives are known to possess anti-inflammatory properties. The structural motifs present in this compound suggest its potential to modulate inflammatory pathways.

  • Antimicrobial Agent: The benzophenone scaffold, particularly when substituted with halogens and heterocyclic moieties, has been shown to exhibit activity against a range of bacterial and fungal pathogens.

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activities of various bromo- and morpholino-substituted benzophenone derivatives, providing a rationale for the proposed applications of this compound.

Table 1: Anticancer Activity of Benzophenone Derivatives

Compound/Derivative ClassCell LineIC50 (µM)Reference
Morpholino and thiomorpholino benzophenonesP388 murine leukemiaPotent (exact values not specified)[1]
Morpholino and thiomorpholino benzophenonesPC-6 human lung carcinomaPotent (exact values not specified)[1]
2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranosideMCF-7 (breast cancer)< 50[2]
4-hydroxy-4'-methoxybenzophenoneMCF-7 (breast cancer)< 50[2]

Table 2: Anti-inflammatory Activity of Benzophenone Derivatives

Compound/Derivative ClassAssayActivityReference
Benzophenone glucosidesCroton oil-induced ear edema in miceDisplayed in vivo anti-inflammatory activity[2]
Thiazole-containing benzophenonesCroton oil-induced ear edemaPotent reduction in ear edema[3]

Table 3: Antimicrobial Activity of Benzophenone Derivatives

Compound/Derivative ClassOrganism(s)MIC (µg/mL)Reference
2,2′,4-trihydroxybenzophenoneVarious bacterial pathogens of poultry62.5 - 250[4]
Benzophenone-N-ethyl morpholine ethersS. aureus, E. aerogenes, M. luteus, K. pneumonia, S. typhimurium, P. vulgaris, C. albicans, B. cinerea, M. pachydermatis, C. kruseiShowed potential as antibacterial and antifungal agents (specific MICs varied)[5]
Benzophenone derived 1,2,3-triazolesB. subtilis, S. aureus, C. albicansInteresting antimicrobial activity (specific MICs not detailed)

Experimental Protocols

Synthesis of this compound (Plausible Route)

This protocol describes a plausible two-step synthesis of this compound.

Step 1: Friedel-Crafts Acylation for the Synthesis of 4-Bromobenzophenone

  • To a stirred solution of bromobenzene (1 equivalent) in a suitable solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl3) (1.1 equivalents) portion-wise at 0 °C.

  • To this mixture, add benzoyl chloride (1 equivalent) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-bromobenzophenone.

Step 2: Mannich Reaction for the Synthesis of this compound

  • In a round-bottom flask, dissolve 4-bromobenzophenone (1 equivalent), morpholine (1.2 equivalents), and paraformaldehyde (1.5 equivalents) in a suitable solvent such as ethanol or isopropanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid).

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Biological Assay Protocols

1. MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

  • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[2][3]

  • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.[2]

  • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

2. Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is used to evaluate the anti-inflammatory properties of a compound.

  • Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Administer this compound orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • After 30-60 minutes, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[6][7]

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[4]

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

3. Broth Microdilution Assay for Antimicrobial Susceptibility

This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a growth control (no compound) and a sterility control (no microorganism).

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

Visualizations

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Mannich Reaction Bromobenzene Bromobenzene Reaction_1 Friedel-Crafts Acylation Bromobenzene->Reaction_1 Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->Reaction_1 AlCl3 AlCl3 AlCl3->Reaction_1 4-Bromobenzophenone 4-Bromobenzophenone Reaction_1->4-Bromobenzophenone Reaction_2 Mannich Reaction 4-Bromobenzophenone->Reaction_2 Morpholine Morpholine Morpholine->Reaction_2 Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction_2 HCl HCl HCl->Reaction_2 Target_Compound 4'-Bromo-3-morpholinomethyl Benzophenone Reaction_2->Target_Compound

Caption: Plausible synthetic workflow for this compound.

G Target_Compound 4'-Bromo-3-morpholinomethyl Benzophenone Cell_Membrane Cancer Cell Membrane Target_Compound->Cell_Membrane Crosses Signaling_Cascade Intracellular Signaling Cascade Activation Cell_Membrane->Signaling_Cascade G2M_Arrest G2/M Phase Cell Cycle Arrest Signaling_Cascade->G2M_Arrest Apoptosis Induction of Apoptosis Signaling_Cascade->Apoptosis Cell_Death Cancer Cell Death G2M_Arrest->Cell_Death Apoptosis->Cell_Death

Caption: Hypothetical signaling pathway for anticancer activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-bromo-3-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4'-bromo-3-morpholinomethyl benzophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically achieved through a Mannich reaction. This is a three-component condensation involving 3-bromobenzophenone (the substrate with an acidic proton), formaldehyde (or its polymer, paraformaldehyde), and morpholine (a secondary amine). The reaction results in the aminomethylation of the benzophenone core.

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low yields in this Mannich reaction can stem from several factors:

  • Incomplete reaction: The reaction may not have reached completion. Monitoring by Thin Layer Chromatography (TLC) is crucial.

  • Side reactions: Several side reactions can consume starting materials or the desired product.

  • Suboptimal reaction conditions: Temperature, solvent, and catalyst choice are critical for maximizing yield.

  • Purification losses: The product may be lost during workup and purification steps.

Q3: What are the likely side products I might be observing in my reaction mixture?

A3: Based on the general mechanism of the Mannich reaction, potential side products could include:

  • Bis-aminomethylation: If there are other acidic protons on the benzophenone ring system, a second morpholinomethyl group could be added.

  • Aminal formation: Reaction between morpholine and formaldehyde can form an aminal, which might not effectively participate in the main reaction.

  • Polymerization of formaldehyde: This can occur, especially under certain pH and temperature conditions.

Q4: How can I effectively purify the crude this compound?

A4: Purification of the crude product is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is often effective for separating the desired product from unreacted starting materials and nonpolar byproducts. Recrystallization from a suitable solvent system, such as ethanol/water or dichloromethane/hexane, can be used for further purification to obtain a high-purity solid.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and provides actionable steps to improve your outcomes.

Issue Potential Cause Troubleshooting Steps Expected Outcome
Low or No Product Formation 1. Inactive reagents: Paraformaldehyde can degrade over time. Morpholine can absorb water and carbon dioxide from the air.2. Incorrect stoichiometry: An inappropriate ratio of reactants can lead to poor conversion.3. Low reaction temperature: The activation energy for the reaction may not be reached.1. Use fresh, high-quality paraformaldehyde and freshly distilled morpholine.2. Experiment with varying the molar ratios of benzophenone:formaldehyde:morpholine (e.g., 1:1.2:1.2 or 1:1.5:1.5).3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC.An increase in the conversion of the starting material to the desired product.
Formation of Multiple Products (observed by TLC) 1. Di-substitution: Reaction at multiple sites on the benzophenone ring.2. Side reactions of the iminium ion: The intermediate iminium ion can react with other nucleophiles present.3. Reaction temperature too high: Higher temperatures can promote side reactions.1. Use a milder catalyst or lower the reaction temperature to improve selectivity.2. Ensure a clean reaction setup and use pure reagents to minimize competing nucleophiles.3. Optimize the reaction temperature by running small-scale trials at different temperatures.A cleaner reaction profile with a predominant spot for the desired product on the TLC plate.
Product is an Oil or Gummy Solid, Difficult to Purify 1. Presence of impurities: Unreacted starting materials or oily side products can prevent crystallization.2. Residual solvent: Trapped solvent can make the product appear oily.1. Perform a thorough workup, including aqueous washes to remove water-soluble impurities. Utilize column chromatography for purification.2. After purification, dry the product under high vacuum for an extended period to remove all traces of solvent.A solid, crystalline product that is easier to handle and characterize.
Inconsistent Yields Between Batches 1. Variability in reagent quality: Different batches of starting materials may have varying purity.2. Inconsistent reaction conditions: Small variations in temperature, stirring speed, or reaction time can affect the outcome.3. Atmospheric moisture: The reaction can be sensitive to moisture.1. Source high-purity, well-characterized starting materials from a reliable supplier.2. Maintain strict control over all reaction parameters. Use a temperature-controlled reaction setup.3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.Improved reproducibility and more consistent yields across different experimental runs.

Experimental Protocols

Below are detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound (Mannich Reaction)

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzophenone (1 equivalent).

  • Add the chosen solvent (e.g., ethanol, isopropanol, or acetonitrile).

  • Add paraformaldehyde (1.2 - 1.5 equivalents) and morpholine (1.2 - 1.5 equivalents) to the flask.

  • If using a catalyst (e.g., hydrochloric acid, acetic acid), add it to the mixture.

  • Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and stir for the desired reaction time (typically monitored by TLC, can range from a few hours to overnight).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Proceed with the workup and purification procedure.

Workup and Purification

  • If the reaction was performed in an alcohol, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

  • For further purification, recrystallize the product from a suitable solvent system.

Visualizations

Reaction Pathway

Reaction_Pathway 3-Bromobenzophenone 3-Bromobenzophenone Product 4'-bromo-3-morpholinomethyl benzophenone 3-Bromobenzophenone->Product + Iminium Ion Formaldehyde Formaldehyde Iminium_Ion Eschenmoser's Salt (Iminium Ion Intermediate) Formaldehyde->Iminium_Ion + Morpholine Morpholine Morpholine Iminium_Ion->Product

Caption: General reaction scheme for the Mannich synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Reagent Quality (Freshness, Purity) Start->Check_Reagents Optimize_Stoichiometry Optimize Reactant Ratios (e.g., increase formaldehyde/morpholine) Check_Reagents->Optimize_Stoichiometry Reagents OK Success Improved Yield and Purity Check_Reagents->Success Issue Resolved Optimize_Temp Adjust Reaction Temperature Optimize_Stoichiometry->Optimize_Temp No Improvement Optimize_Stoichiometry->Success Issue Resolved Check_Solvent Evaluate Solvent Choice (e.g., protic vs. aprotic) Optimize_Temp->Check_Solvent No Improvement Optimize_Temp->Success Issue Resolved Refine_Purification Refine Purification Method (Column chromatography, Recrystallization) Check_Solvent->Refine_Purification No Improvement Check_Solvent->Success Issue Resolved Refine_Purification->Success Issue Resolved

Caption: A logical workflow for troubleshooting synthesis issues.

Technical Support Center: Purification of 4'-bromo-3-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 4'-bromo-3-morpholinomethyl benzophenone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Question Answer
Why is my recovery of the target compound low after flash chromatography? Several factors could contribute to low yield. The compound may be strongly adsorbing to the silica gel due to the basic morpholino group. Consider pre-treating the silica gel with a small amount of triethylamine (1-3%) in your eluent to neutralize acidic sites and reduce irreversible adsorption.[1] Additionally, ensure the compound is not eluting in unexpected fractions by analyzing all fractions via Thin Layer Chromatography (TLC).
Could my choice of solvent system be the cause of low recovery? Yes, an inappropriate solvent system can lead to poor separation and yield. If the eluent is not polar enough, the compound will not move from the origin. If it is too polar, it will co-elute with impurities. Develop an optimal solvent system using TLC, aiming for an Rf value of approximately 0.3 for the target compound.[2]
Is it possible the compound is degrading on the column? Benzophenone derivatives can be sensitive to acidic conditions.[1] Since silica gel is slightly acidic, prolonged exposure can lead to degradation. Running the column faster ("flash" chromatography) or using a neutral stationary phase like alumina could mitigate this.

Issue 2: Persistent Impurities After Purification

Question Answer
I've performed column chromatography, but my product is still not pure. What are the likely impurities? Common impurities can include starting materials, reagents from the synthesis (e.g., unreacted benzophenone precursors or morpholine), or by-products from side reactions.[3] Dibrominated or other multi-substituted species can also be present.[4][5]
How can I remove closely related impurities that co-elute with my product? If impurities have a similar polarity, consider using a different purification technique. Recrystallization is an excellent method for removing small amounts of impurities. Alternatively, a different chromatographic method, such as reverse-phase chromatography, where the stationary phase is nonpolar, might provide the necessary selectivity.[6] A gradient elution in your column chromatography, starting with a less polar solvent and gradually increasing the polarity, can also improve separation.[1]
What if I suspect the impurity is a salt form of my compound? The basic morpholino group can form salts. A liquid-liquid extraction with a mild base (e.g., saturated sodium bicarbonate solution) followed by extraction with an organic solvent can help to neutralize the salt and isolate the free base before proceeding with chromatography or recrystallization.

Issue 3: Difficulty with Recrystallization

Question Answer
My compound will not crystallize from the chosen solvent. The solvent may be too good a solvent for your compound. A suitable recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to screen a variety of solvents or use a binary solvent system. Common solvents for benzophenone derivatives include ethanol, methanol, ethyl acetate, and hexane mixtures.[7]
The product "oils out" instead of forming crystals. "Oiling out" occurs when the compound comes out of solution above its melting point. This can be addressed by using a larger volume of solvent, lowering the temperature at which saturation occurs, or by adding a co-solvent in which the compound is less soluble to induce crystallization at a lower temperature.
The crystals are colored, but the pure compound should be white. Colored impurities may be trapped in the crystal lattice. If the color persists after recrystallization, you may need to perform a preliminary purification by passing a solution of the crude product through a short plug of silica gel to remove baseline impurities before recrystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: The most common and effective methods for purifying compounds of this type are flash column chromatography and recrystallization.[7][8] The choice depends on the scale of the purification and the nature of the impurities. Often, a combination of both is used for achieving high purity.

Q2: Which stationary phase is best for column chromatography of this compound?

A2: Silica gel is the most common stationary phase for separating a wide variety of organic compounds.[8] However, due to the basic nature of the morpholino group, deactivating the silica gel with triethylamine or using neutral alumina can prevent yield loss from irreversible adsorption.[1][8]

Q3: How do I choose an appropriate solvent system for TLC and column chromatography?

A3: A good starting point for developing a solvent system is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[7] The polarity is adjusted to achieve good separation on a TLC plate, aiming for an Rf of ~0.3 for the desired compound.[2]

Q4: What are the typical physical properties of this compound?

Q5: Is this compound stable?

A5: Benzophenone-type compounds are generally stable. However, they can be sensitive to acidic conditions which may cause degradation.[1] It is advisable to store the purified compound in a cool, dark, and dry place.

Data Presentation

Table 1: Representative Purification Data for Benzophenone Derivatives

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Solvent SystemReference
Column Chromatography~85>9775-85Hexanes:Ethyl Acetate (Gradient)General Practice[11]
Recrystallization~90>9960-70Ethanol/WaterGeneral Practice[7]
Prep-TLC~95>9850-60Dichloromethane:Methanol (95:5)General Practice[8]

Note: The data presented are typical values for similar compounds and should be used as a guideline. Actual results will vary depending on the specific reaction and impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Slurry Preparation : In a fume hood, measure the required amount of silica gel and mix it with the initial, least polar eluent to form a slurry.[2][12]

  • Column Packing : Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.[12] Gently tap the column to ensure even packing. Add a layer of sand on top of the silica gel.

  • Sample Loading : Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[1]

  • Elution : Begin eluting the column with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.[8]

  • Fraction Collection : Collect fractions in a systematic manner (e.g., in test tubes or vials).[12]

  • Analysis : Monitor the separation by spotting fractions on a TLC plate alongside the crude mixture and a reference spot.[8]

  • Product Isolation : Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization

  • Solvent Selection : Choose a suitable solvent or solvent pair in which the compound has high solubility at high temperature and low solubility at low temperature.

  • Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration (if necessary) : If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Crystal Collection : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying : Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Purification_Troubleshooting start Crude Product (this compound) purification_choice Choose Purification Method start->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Impurity profile is complex recrystallization Recrystallization purification_choice->recrystallization High initial purity (>90%) purity_check1 Check Purity (TLC/NMR) column_chrom->purity_check1 purity_check2 Check Purity (TLC/NMR) recrystallization->purity_check2 pure_product Pure Product purity_check1->pure_product Purity OK troubleshoot_column Troubleshoot Column purity_check1->troubleshoot_column Purity NOT OK purity_check2->pure_product Purity OK troubleshoot_recryst Troubleshoot Recrystallization purity_check2->troubleshoot_recryst Purity NOT OK low_yield Low Yield? troubleshoot_column->low_yield persistent_impurities_col Persistent Impurities? troubleshoot_column->persistent_impurities_col oiling_out Oiling Out? troubleshoot_recryst->oiling_out no_crystals No Crystals Form? troubleshoot_recryst->no_crystals persistent_impurities_rec Persistent Impurities? troubleshoot_recryst->persistent_impurities_rec low_yield->column_chrom Adjust eluent/stationary phase persistent_impurities_col->recrystallization Try alternative method oiling_out->recrystallization Adjust solvent volume/cooling rate no_crystals->recrystallization Change solvent system persistent_impurities_rec->column_chrom Try alternative method

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: 4'-bromo-3-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the stability and storage of 4'-bromo-3-morpholinomethyl benzophenone, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: Based on stability data for analogous benzophenone derivatives, it is recommended to store this compound in a cool, dry, and well-ventilated place.[1][2][3] The container should be tightly sealed to prevent moisture absorption and degradation.[1][2][3][4] For long-term storage, refrigeration (2-8 °C) is advisable.

Q2: How stable is this compound in solution?

A: While specific data for this compound is limited, benzophenone derivatives in solution can be susceptible to degradation, particularly when exposed to light or certain chemical conditions. For instance, benzophenone-3 has shown high persistence in water under UV and simulated sunlight, but its degradation can be induced by processes like chlorination or advanced oxidation processes.[5][6][7] It is recommended to prepare solutions fresh and protect them from light by using amber vials or covering the container with aluminum foil.

Q3: What are the potential degradation pathways for this compound?

A: Benzophenone derivatives can degrade under various conditions. Potential degradation pathways for this compound may include:

  • Photodegradation: Exposure to UV light can lead to the formation of reactive oxygen species and subsequent degradation.[8]

  • Hydrolysis: The morpholino group may be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The benzophenone core can be oxidized, potentially leading to the formation of hydroxylated byproducts.[9]

Q4: Are there any known incompatibilities for this compound?

A: Strong oxidizing agents are generally incompatible with benzophenone derivatives.[2][3] Contact with strong acids or bases should also be avoided as they may catalyze degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Compound degradation- Prepare fresh solutions for each experiment.- Store stock solutions in small aliquots at -20°C or -80°C.- Minimize freeze-thaw cycles.- Protect solutions from light.
Loss of compound activity over time Improper storage- Verify that the compound is stored according to the recommended conditions (cool, dry, dark).- Check the integrity of the container seal.
Appearance of unknown peaks in chromatography Degradation products- Analyze a freshly prepared sample as a reference.- Consider performing stress testing (e.g., exposure to acid, base, light, heat) to identify potential degradation products.- Use a high-purity solvent for all solutions.
Poor solubility Incorrect solvent or precipitation- Consult the product datasheet for recommended solvents.- Use sonication or gentle warming to aid dissolution.- Ensure the storage temperature is not causing the compound to precipitate out of solution.

Stability and Storage Data Summary

The following table summarizes recommended storage conditions for various benzophenone derivatives, which can serve as a guide for handling this compound.

Compound Recommended Storage Conditions Source
4-(Bromomethyl)benzophenoneStore in a cool place. Keep container tightly closed in a dry and well-ventilated place.[1][4]
3-bromo-4'-thiomorpholinomethyl benzophenoneKeep container tightly closed and upright. Store in a cool, dry and well-ventilated place away from sunlight or heat sources.[2]
4-BromobenzophenoneKeep in a dry, cool and well-ventilated place. Keep container tightly closed.[3]
General Benzophenone DerivativeTightly closed. Dry. Keep in a well-ventilated place.

Experimental Protocols

Protocol: Accelerated Stability Study

This protocol outlines a general procedure for assessing the stability of this compound under accelerated conditions.

1. Sample Preparation: a. Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, ethanol) at a known concentration. b. Aliquot the stock solution into multiple amber vials.

2. Stress Conditions: a. Heat: Place vials in ovens at elevated temperatures (e.g., 40°C, 60°C). b. Light: Expose vials to a controlled light source (e.g., UV lamp, photostability chamber). Include a dark control wrapped in aluminum foil. c. Humidity: Store vials in a humidity chamber at a specific relative humidity (e.g., 75% RH). d. pH: Adjust the pH of the solution to acidic (e.g., pH 2) and basic (e.g., pH 9) conditions using HCl and NaOH, respectively.

3. Time Points: a. Pull samples at predetermined time points (e.g., 0, 24, 48, 72 hours; 1, 2, 4 weeks).

4. Analysis: a. At each time point, analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. b. Quantify the remaining parent compound and any major degradation products.

5. Data Evaluation: a. Calculate the percentage of the parent compound remaining at each time point under each stress condition. b. Determine the degradation rate and identify the conditions under which the compound is least stable.

Visualizations

Stability_Testing_Workflow Figure 1. Experimental Workflow for Stability Assessment cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis at Time Points cluster_eval 4. Data Evaluation prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot heat Heat (40°C, 60°C) aliquot->heat light Light (UV, Visible) aliquot->light humidity Humidity (75% RH) aliquot->humidity ph pH (Acidic, Basic) aliquot->ph sampling Sample at t=0, 1, 2, 4... weeks heat->sampling light->sampling humidity->sampling ph->sampling hplc HPLC Analysis sampling->hplc quantify Quantify Parent & Degradants hplc->quantify report Generate Stability Report quantify->report Hypothetical_Degradation_Pathway Figure 2. Hypothetical Degradation Pathways cluster_photodegradation Photodegradation (UV Light) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent 4'-bromo-3-morpholinomethyl benzophenone photo_prod Radical Intermediates & Oxidized Products parent->photo_prod hydro_prod1 4'-bromo-3-hydroxymethyl benzophenone parent->hydro_prod1 H₂O ox_prod Hydroxylated Benzophenone Derivatives parent->ox_prod [O] hydro_prod2 Morpholine

References

Technical Support Center: Overcoming Solubility Issues of 4'-bromo-3-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4'-bromo-3-morpholinomethyl benzophenone.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What common organic solvents can be used to dissolve this compound?

A2: For initial stock solutions, organic solvents are typically employed. Based on the general properties of benzophenone derivatives, the following solvents are likely to be effective for dissolving this compound:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Acetone

It is crucial to first dissolve the compound in a minimal amount of a suitable organic solvent before further dilution into an aqueous buffer. A study on benzophenone derivatives for biological assays mentioned the use of DMSO to solubilize the compounds before testing.[3]

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is insufficient to keep the compound dissolved in the final aqueous solution. Here are several troubleshooting steps:

  • Decrease the final concentration: The simplest approach is to lower the final concentration of the compound in your assay.

  • Increase the co-solvent concentration: If your experimental system allows, slightly increasing the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution can help maintain solubility.[4] However, be mindful of potential solvent toxicity to cells or interference with the assay.

  • Use a different co-solvent: Some compounds may be more soluble in a different water-miscible organic solvent.[4]

  • Employ solubilizing excipients: Consider the use of surfactants, cyclodextrins, or other solubilizing agents in your aqueous buffer.[1][5]

Troubleshooting Guide

This guide provides systematic approaches to address common solubility problems encountered with this compound.

Issue 1: Compound is insoluble in common organic solvents.
  • Possible Cause: The compound may have high crystalline lattice energy.

  • Troubleshooting Workflow:

    A Initial Observation: Insoluble in DMSO/DMF at desired concentration B Try Gentle Heating (e.g., 37-50°C) A->B Step 1 C Use Sonication B->C If heating is insufficient D Test Alternative Solvents (e.g., NMP, DMA) C->D If sonication is insufficient E Successful Dissolution D->E Success F Still Insoluble: Consider solid dispersion techniques D->F Failure

    Workflow for initial dissolution in organic solvents.

Issue 2: Compound precipitates out of aqueous solution during the experiment.
  • Possible Cause: The aqueous buffer has a low solubilizing capacity for the compound.

  • Troubleshooting Workflow:

    A Observation: Precipitation in aqueous buffer B Option 1: pH Modification A->B C Option 2: Co-solvent Addition A->C D Option 3: Use of Surfactants A->D E Option 4: Cyclodextrin Complexation A->E F Evaluate impact on experimental model B->F C->F D->F E->F

    Decision tree for improving aqueous solubility.

Experimental Protocols

Protocol 1: pH Modification

Weakly basic or acidic compounds can have their solubility altered by changing the pH of the solution.[5] Given the presence of a morpholino group, this compound is likely a weak base.

  • Prepare a series of buffers with pH values ranging from 4.0 to 7.4.

  • Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.

  • Vortex each solution thoroughly.

  • Incubate the solutions at room temperature for 1-2 hours.

  • Visually inspect for any precipitation.

  • For quantitative analysis, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Co-solvent System

The use of water-miscible organic solvents (co-solvents) can significantly increase the solubility of lipophilic compounds.[2][4]

  • Select a panel of biocompatible co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400).

  • Prepare a series of aqueous buffers containing varying percentages of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Prepare a concentrated stock solution of the compound in the pure co-solvent.

  • Add a small aliquot of the stock solution to each co-solvent/buffer mixture.

  • Follow steps 4-7 from Protocol 1 to assess solubility.

Protocol 3: Surfactant-based Solubilization

Surfactants form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.

  • Select a non-ionic surfactant such as Tween® 80 or Poloxamer 188.

  • Prepare aqueous solutions of the surfactant at concentrations above its critical micelle concentration (CMC). A typical range to test would be 0.1% to 2% (w/v).

  • Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Add a small aliquot of the stock solution to each surfactant solution.

  • Follow steps 4-7 from Protocol 1 to assess solubility.

Protocol 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[1]

  • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add the solid compound directly to the cyclodextrin solutions.

  • Stir the mixtures vigorously at room temperature or with gentle heating for several hours to facilitate complex formation.

  • Filter the solutions through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration of the dissolved compound in the filtrate by a suitable analytical method.

Data Presentation

The following tables illustrate how to present quantitative solubility data obtained from the experimental protocols.

Table 1: Effect of pH on the Aqueous Solubility of this compound

Buffer pHApparent Solubility (µg/mL)Fold Increase vs. pH 7.4
7.40.5 ± 0.11.0
6.82.3 ± 0.34.6
6.015.8 ± 1.231.6
5.045.2 ± 3.590.4
4.078.1 ± 5.9156.2

Table 2: Effect of Co-solvents and Excipients on Aqueous Solubility at pH 7.4

Solubilizing AgentConcentration (%)Apparent Solubility (µg/mL)Fold Increase vs. Control
Control (no additive)-0.5 ± 0.11.0
Ethanol55.2 ± 0.410.4
Propylene Glycol58.9 ± 0.717.8
Tween® 80125.4 ± 2.150.8
HP-β-CD562.7 ± 4.8125.4

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for selecting a suitable solubilization strategy.

A Start: Poor Aqueous Solubility B Is the compound ionizable? A->B C Yes B->C D No B->D E pH Adjustment C->E F Is the experimental system sensitive to organic solvents? D->F O Final Formulation E->O G Yes F->G H No F->H J Are there concerns about micelle formation interfering with the assay? G->J I Co-solvent System H->I I->O L No J->L N Cyclodextrin Complexation J->N K Yes M Surfactant-based Solubilization L->M M->O N->O

Solubilization strategy selection workflow.

References

Technical Support Center: Synthesis of 4'-bromo-3-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-bromo-3-morpholinomethyl benzophenone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Mannich reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reagents: Formaldehyde solution may have polymerized, or the morpholine may have degraded. 2. Incorrect pH: The reaction is typically acid-catalyzed. The pH may be too high or too low. 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.1. Use freshly opened or purified reagents. Paraformaldehyde can be used as an alternative to aqueous formaldehyde. 2. Adjust the pH of the reaction mixture to be mildly acidic (pH 4-5) using a suitable acid like hydrochloric acid.[1][2] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Formation of a White Precipitate (other than product) 1. Formation of bis(morpholinomethyl) ether: This can occur from the reaction of morpholine and formaldehyde. 2. Polymerization of Formaldehyde: Especially if using an older formaldehyde solution.1. Add the formaldehyde solution slowly to the reaction mixture containing the benzophenone derivative and morpholine. 2. Use paraformaldehyde and heat the reaction mixture to depolymerize it in situ.
Presence of Multiple Spots on TLC (Impure Product) 1. Formation of Di-substituted Product: Reaction at both the 3 and 5 positions of the benzophenone ring. 2. Unreacted Starting Material: Incomplete reaction. 3. Formation of Aldol-type Products: Less common with benzophenones but possible if reaction conditions are not optimized.1. Use a stoichiometric amount of morpholine and formaldehyde relative to the benzophenone starting material. 2. Increase reaction time or temperature as guided by TLC monitoring. 3. Ensure the reaction is maintained at the optimal temperature and pH to favor the Mannich reaction over other condensations.
Difficulty in Product Purification 1. Product is a Basic Compound: Mannich bases are amines and can streak on silica gel chromatography. 2. Co-elution of Side Products: Structurally similar side products may be difficult to separate.1. For column chromatography, consider using a solvent system containing a small amount of a basic modifier like triethylamine (0.5-1%) to reduce tailing. Alternatively, alumina can be used as the stationary phase.[3] 2. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method. Conversion to the hydrochloride salt, recrystallization, and then neutralization to the free base is another option.
Product is an Oil Instead of a Solid 1. Presence of Impurities: Impurities can depress the melting point. 2. Residual Solvent: Incomplete removal of reaction or purification solvents.1. Re-purify the product using the methods described above. 2. Ensure the product is thoroughly dried under high vacuum.
Discoloration of the Reaction Mixture 1. Side Reactions: Overheating or prolonged reaction times can lead to the formation of colored byproducts.1. Maintain careful control over the reaction temperature and monitor the reaction progress to avoid unnecessarily long reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a Mannich reaction. This is a three-component condensation involving 4'-bromo-3-methylbenzophenone (or a related benzophenone with an active hydrogen at the 3-position), formaldehyde, and morpholine.[1] The reaction is typically acid-catalyzed and involves the formation of a morpholinomethyl iminium ion, which then undergoes electrophilic substitution onto the aromatic ring of the benzophenone.

Q2: What is a typical experimental protocol for this reaction?

Experimental Protocol: Synthesis of this compound

  • Reagents and Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4'-bromo-3-methylbenzophenone (1 equivalent).

    • Add a suitable solvent such as ethanol or isopropanol.

    • Add morpholine (1.1 equivalents).

    • Add aqueous formaldehyde (37%, 1.2 equivalents) dropwise to the stirred solution.

    • Adjust the pH to mildly acidic (pH 4-5) with a few drops of concentrated hydrochloric acid.

  • Reaction:

    • Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The product should be more polar than the starting benzophenone.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (often with 0.5% triethylamine to prevent streaking) or by recrystallization.

Q3: What are the expected yields for this type of reaction?

A3: Yields for Mannich reactions can vary widely depending on the specific substrates and reaction conditions. Based on similar reactions reported in the literature, yields can range from moderate to good.

Reactants Product Type Reported Yield Range
Substituted Phenols, Formaldehyde, Secondary AminesPhenolic Mannich Bases50-80%
Acetophenone Derivatives, Formaldehyde, Aminesβ-Amino Ketones60-90%

Note: This table provides a general reference, and actual yields for the target synthesis may differ.

Q4: How can I characterize the final product?

A4: The structure of this compound can be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will show the characteristic peaks for the aromatic protons, the morpholine protons, the methylene bridge, and the carbonyl carbon.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared Spectroscopy (IR): This will show the characteristic absorption band for the carbonyl group (C=O) of the benzophenone.

Reaction Pathway and Potential Side Products

The following diagram illustrates the main reaction pathway for the synthesis of this compound and highlights potential side reactions.

reaction_pathway cluster_reactants Reactants cluster_side_products Potential Side Products 4-bromo-3-methylbenzophenone 4-bromo-3-methylbenzophenone Unreacted_SM Unreacted Starting Material 4-bromo-3-methylbenzophenone->Unreacted_SM Main_Product Main_Product 4-bromo-3-methylbenzophenone->Main_Product + Iminium Ion Morpholine Morpholine Bis_morpholino Bis(morpholinomethyl) ether Morpholine->Bis_morpholino + Formaldehyde (side reaction) Formaldehyde Formaldehyde Formaldehyde->Bis_morpholino Iminium_Ion Iminium_Ion Formaldehyde->Iminium_Ion Di-substituted Di-substituted Product Iminium_Ion->Main_Product Main_Product->Di-substituted + Iminium Ion (excess)

Caption: Reaction scheme for the synthesis of this compound and potential side products.

References

Technical Support Center: Synthesis of 4'-bromo-3-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4'-bromo-3-morpholinomethyl benzophenone. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is typically achieved in two main stages. The first stage involves the synthesis of the benzophenone core, which can be accomplished via a Friedel-Crafts acylation. The second stage is a Mannich reaction to introduce the morpholinomethyl group.

Q2: How is the 4'-bromo-3-methylbenzophenone precursor synthesized?

A2: The precursor, 4'-bromo-3-methylbenzophenone, can be synthesized via a Friedel-Crafts acylation reaction. This involves the reaction of 3-methylbenzoyl chloride with bromobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Q3: What are the key reactants for the Mannich reaction to form the final product?

A3: The key reactants for the Mannich reaction are the 4'-bromo-3-methylbenzophenone precursor, morpholine, and a source of formaldehyde, such as paraformaldehyde.

Q4: What is the role of each component in the Mannich reaction?

A4: In the Mannich reaction, morpholine (a secondary amine) reacts with formaldehyde to form an Eschenmoser's salt precursor in situ. The 4'-bromo-3-methylbenzophenone then acts as the acidic component, and its enol form attacks the Eschenmoser's salt precursor to form the final product.

Q5: What are some common solvents used for this type of Mannich reaction?

A5: Common solvents for Mannich reactions of this nature include polar aprotic solvents like ethanol, methanol, acetonitrile, and dioxane. The choice of solvent can influence reaction time and yield.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of reactants or product. 3. Inactive catalyst (for Friedel-Crafts). 4. Suboptimal reaction temperature.1. Increase reaction time and monitor by TLC. 2. Ensure anhydrous conditions and control temperature carefully. 3. Use freshly opened or properly stored Lewis acid. 4. Optimize temperature; too high can cause side reactions, too low can stall the reaction.
Formation of Multiple Products (Side Reactions) 1. Di-substitution on the benzophenone ring. 2. Polymerization of formaldehyde. 3. Self-condensation of the ketone.1. Use stoichiometric amounts of morpholine and formaldehyde. 2. Add formaldehyde source portion-wise or use paraformaldehyde. 3. Control the reaction temperature and use a suitable catalyst to favor the Mannich reaction.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Oily product that is difficult to crystallize.1. Optimize reaction stoichiometry and time. 2. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate). 3. Attempt trituration with a non-polar solvent like hexane or diethyl ether to induce crystallization. Recrystallization from a suitable solvent system can also be effective.
Reaction Stalls (as per TLC analysis) 1. Insufficient heating. 2. Deactivation of the amine. 3. Low quality of reagents.1. Gradually increase the reaction temperature while monitoring for byproduct formation. 2. Use morpholine hydrochloride or add a catalytic amount of acid to facilitate iminium ion formation. 3. Use freshly distilled solvents and high-purity reagents.

Experimental Protocols

Protocol 1: Synthesis of 4'-bromo-3-methylbenzophenone (Friedel-Crafts Acylation)

Materials:

  • 3-Methylbenzoyl chloride

  • Bromobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 3-methylbenzoyl chloride (1 eq) in anhydrous dichloromethane dropwise to the suspension over 30 minutes.

  • After the addition is complete, add bromobenzene (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4'-bromo-3-methylbenzophenone.

Protocol 2: Synthesis of this compound (Mannich Reaction)

Materials:

  • 4'-bromo-3-methylbenzophenone

  • Morpholine

  • Paraformaldehyde

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask, suspend 4'-bromo-3-methylbenzophenone (1 eq), morpholine (1.2 eq), and paraformaldehyde (1.5 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Optimization of Mannich Reaction Conditions

Entry Solvent Temperature (°C) Time (h) Yield (%)
1EthanolReflux (78)875
2MethanolReflux (65)1070
3AcetonitrileReflux (82)682
4Dioxane100678

Visualizations

experimental_workflow cluster_friedel_crafts Stage 1: Friedel-Crafts Acylation cluster_mannich Stage 2: Mannich Reaction start_fc 3-Methylbenzoyl Chloride + Bromobenzene reagents_fc AlCl3 in DCM start_fc->reagents_fc 1. Add reaction_fc Reaction & Workup reagents_fc->reaction_fc 2. React product_fc 4'-bromo-3-methylbenzophenone reaction_fc->product_fc 3. Purify start_mannich 4'-bromo-3-methylbenzophenone product_fc->start_mannich Precursor reagents_mannich Morpholine + Paraformaldehyde start_mannich->reagents_mannich 4. Combine reaction_mannich Reaction & Workup reagents_mannich->reaction_mannich 5. React product_mannich 4'-bromo-3-morpholinomethyl benzophenone reaction_mannich->product_mannich 6. Purify

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield Issue check_reaction_completion Is the reaction complete by TLC? start->check_reaction_completion check_temp Was the temperature optimal? check_reaction_completion->check_temp Yes increase_time Increase reaction time check_reaction_completion->increase_time No check_reagents Are reagents of high quality? check_temp->check_reagents Yes optimize_temp Optimize temperature check_temp->optimize_temp No use_fresh_reagents Use fresh/pure reagents check_reagents->use_fresh_reagents No solution Yield Improved check_reagents->solution Yes increase_time->solution optimize_temp->solution use_fresh_reagents->solution

Caption: Troubleshooting logic for addressing low reaction yield.

Technical Support Center: Crystallization of 4'-bromo-3-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 4'-bromo-3-morpholinomethyl benzophenone.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute.[1] Here are several strategies to address this issue:

  • Lower the Crystallization Temperature: If the initial cooling is too rapid, try a more gradual cooling process. If using a cooling bath, allow the solution to cool to room temperature first before placing it in the bath.

  • Use a Different Solvent System: The current solvent may be too good a solvent for your compound. Try a solvent in which the compound has slightly lower solubility. Alternatively, introduce an anti-solvent dropwise to a solution of your compound in a good solvent at a slightly elevated temperature.

  • Increase the Solvent Volume: Adding more solvent can lower the saturation point and prevent oiling out.[1] After dissolving the compound in the minimum amount of hot solvent, add a small additional volume (e.g., 10-20%) of the hot solvent.

  • Seeding: Introduce a seed crystal (a tiny crystal of pure this compound) to the solution as it cools. This can provide a template for crystal growth and bypass the formation of an oil.

Q2: No crystals are forming, even after the solution has cooled completely.

A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated or that there are no nucleation sites for crystal growth to begin. Consider the following troubleshooting steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a seed crystal of the pure compound to the solution.[2]

  • Increase Supersaturation:

    • Evaporation: Allow some of the solvent to evaporate slowly. This can be done by leaving the flask partially open in a fume hood.

    • Anti-solvent Addition: If your compound is dissolved in a "good" solvent, slowly add a miscible "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the mixture to cool slowly.

  • Concentrate the Solution: If you have used too much solvent, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q3: The crystallization happened too quickly, resulting in a fine powder or small needles. How can I obtain larger crystals?

A3: Rapid crystallization often traps impurities within the crystal lattice and leads to small particle sizes.[1] To promote the growth of larger, purer crystals, you need to slow down the crystallization process.

  • Slow Cooling: Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels. Subsequently, you can transfer it to a refrigerator and then a freezer for maximum yield.

  • Use a Co-solvent System: Dissolve your compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until turbidity is observed. Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly.

  • Reduce the Initial Concentration: Using a slightly larger volume of solvent than the minimum required for dissolution at high temperature can slow down the rate of supersaturation upon cooling.[1]

Q4: My final product yield is very low. What are the potential causes and solutions?

A4: A low yield can be attributed to several factors throughout the crystallization and recovery process.

  • Incomplete Crystallization:

    • Insufficient Cooling: Ensure the solution has been cooled for a sufficient amount of time at the lowest practical temperature to maximize precipitation.

    • Excess Solvent: Using a large excess of solvent will result in a significant portion of your compound remaining in the mother liquor.[1] If possible, concentrate the mother liquor and cool it again to recover more product (a second crop).

  • Losses During Isolation:

    • Washing with a "Good" Solvent: When washing the collected crystals, use a cold, "poor" solvent in which your compound has low solubility to minimize dissolution of the product.

    • Premature Filtration: Ensure that crystallization is complete before filtering. Observe the solution for any further crystal formation over time.

  • Purity of the Starting Material: If the initial crude product contains a high percentage of impurities, the yield of the pure crystallized product will inherently be lower.

Frequently Asked Questions (FAQs)

Q: What are some recommended solvent systems for the crystallization of this compound?

  • Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, toluene, and acetonitrile.[3]

  • Co-solvent Systems: Ethanol/water, methanol/water, ethyl acetate/hexane, toluene/hexane.

The choice of solvent will depend on the purity of your crude material and the desired crystal form.

Q: How can I determine the purity of my crystallized product?

A: The purity of the crystallized this compound can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity. Impurities will typically broaden and depress the melting point.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can be used to detect the presence of impurities.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the compound and identify any residual solvents or impurities.

Data Presentation

The following table provides a general guide to the solubility of compounds with similar functional groups. Note: This is illustrative data and actual solubilities for this compound should be determined experimentally.

SolventSolubility at 25°C (g/100mL)Solubility at Boiling Point (g/100mL)
HexaneInsolubleSparingly Soluble
TolueneSparingly SolubleSoluble
Ethyl AcetateSolubleVery Soluble
EthanolSolubleVery Soluble
WaterInsolubleInsoluble

Experimental Protocols

General Recrystallization Protocol:

  • Solvent Selection: In a small test tube, add a few milligrams of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate or steam bath) with gentle swirling until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for crystallization or a less effective solvent in which the compound is sparingly soluble).

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualizations

Below are diagrams illustrating key troubleshooting workflows.

G start Start: Dissolve Compound in Hot Solvent cool Cool Solution start->cool crystals Crystals Form? cool->crystals oil Oiling Out Occurs? cool->oil good_crystals Good Quality Crystals? crystals->good_crystals Yes no_crystals Troubleshoot: No Crystallization crystals->no_crystals No oil->crystals No oiling_out Troubleshoot: Oiling Out oil->oiling_out Yes collect Collect and Dry Crystals good_crystals->collect Yes poor_crystals Troubleshoot: Poor Crystal Quality good_crystals->poor_crystals No (Fine Powder/Needles)

Caption: General crystallization troubleshooting workflow.

G start Issue: Oiling Out cause1 Cause: Cooling Too Rapidly start->cause1 cause2 Cause: Solvent Too Good start->cause2 cause3 Cause: Solution Too Concentrated start->cause3 solution4 Solution: Seeding start->solution4 solution1 Solution: Slower Cooling cause1->solution1 solution2 Solution: Change Solvent or Use Anti-solvent cause2->solution2 solution3 Solution: Add More Solvent cause3->solution3

Caption: Troubleshooting guide for when the compound "oils out".

G start Issue: Low Yield cause1 Cause: Incomplete Crystallization start->cause1 cause2 Cause: Loss During Isolation start->cause2 cause3 Cause: High Impurity in Starting Material start->cause3 solution1a Solution: Ensure Sufficient Cooling Time/Temp cause1->solution1a solution1b Solution: Concentrate Mother Liquor cause1->solution1b solution2a Solution: Wash with Cold, Poor Solvent cause2->solution2a solution2b Solution: Ensure Crystallization is Complete Before Filtering cause2->solution2b solution3a Solution: Pre-purify Crude Material (e.g., Chromatography) cause3->solution3a

Caption: Troubleshooting guide for low product yield.

References

Technical Support Center: Degradation Studies of 4'-bromo-3-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-bromo-3-morpholinomethyl benzophenone. The information provided is based on established principles of drug degradation and analysis of benzophenone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the benzophenone scaffold, the primary degradation pathways are expected to be hydrolysis, oxidation, and photodegradation.[1][2] Hydrolysis may cleave the morpholinomethyl group, while oxidation could target the benzophenone carbonyl group or the morpholine ring.[1][3] Photodegradation, a common pathway for benzophenone derivatives, can lead to the formation of various photoproducts upon exposure to light.[4][5][6]

Q2: How can I predict potential degradation products of this compound?

A2: In silico tools can be valuable for predicting potential degradation pathways and products early in development.[7] These programs help in designing more targeted forced degradation studies and interpreting the resulting data.[7]

Q3: What are forced degradation studies and why are they important?

A3: Forced degradation studies, or stress testing, are essential in pharmaceutical development to understand a drug's stability profile.[4][7][8] These studies involve subjecting the drug substance to harsh conditions (e.g., high/low pH, high temperature, light, and oxidizing agents) to accelerate degradation and identify potential degradation products.[4][8][9] This information is crucial for developing stability-indicating analytical methods, determining storage conditions, and identifying potential safety concerns.[7][10] A degradation level of approximately 10-20% is generally considered optimal for these studies.[8][9][11]

Q4: When should forced degradation studies be performed?

A4: It is highly recommended to conduct forced degradation studies early in the drug development process, ideally during the preclinical or Phase I stages.[8][9] Early identification of degradation pathways and products can inform improvements in the manufacturing process and ensure the selection of appropriate analytical methods.[8]

Troubleshooting Guides

This section provides guidance on common issues encountered during the experimental analysis of this compound degradation.

HPLC and HPLC-MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
Peak Splitting or Tailing - Column overload or contamination.[12]- Inappropriate mobile phase composition (e.g., pH, solvent purity).[12]- Column degradation.[12]- Reduce sample concentration or injection volume.- Use a guard column and ensure proper sample cleanup.[13]- Verify and adjust mobile phase composition; ensure solvents are of high purity.[12]- Replace the analytical column.[12]
Baseline Drift or Noise - Contaminated detector flow cell.[14]- Inefficient mobile phase degassing.[12][14]- Fluctuations in column temperature.[14]- Contaminated mobile phase.- Flush the flow cell with a strong solvent.[14]- Ensure proper degassing of the mobile phase.[12][14]- Use a column oven to maintain a stable temperature.[14]- Prepare fresh mobile phase using high-purity solvents and filter before use.
Irreproducible Retention Times - Changes in mobile phase composition.[13][14]- Fluctuations in flow rate.[14]- Poor column equilibration.[14]- Leaks in the HPLC system.- Prepare mobile phase accurately and consistently.- Check the pump for proper functioning and leaks.- Ensure sufficient column equilibration time between injections.[14]- Systematically check for and tighten any loose fittings.[15]
Ion Suppression in LC-MS - Co-elution of matrix components with the analyte.- High concentrations of non-volatile buffer salts.- Optimize chromatographic separation to resolve the analyte from interfering matrix components.[13]- Modify the sample preparation procedure to remove interfering substances.[13]- Use volatile mobile phase additives.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound. Researchers should adapt the conditions based on the physicochemical properties of the compound.

1. Sample Preparation:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature for a defined period.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a defined period.[8]

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a defined period.

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours and 200 watt hours/square meter).[5] A control sample should be kept in the dark under the same conditions.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC-UV method. For structural elucidation of degradation products, use HPLC-MS/MS.

4. Data Analysis:

  • Calculate the percentage of degradation of the parent compound.

  • Determine the retention times and peak areas of the degradation products.

  • Perform mass balance calculations to account for all the material.[16]

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationTemperature (°C)% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product(s) (Retention Time)
0.1 M HCl
0.1 M NaOH
3% H₂O₂
Heat (Solid)
Photolytic

Table 2: Quantitative Analysis of Degradation Products

Degradation Product (Retention Time)Concentration under Acid Stress (µg/mL)Concentration under Base Stress (µg/mL)Concentration under Oxidative Stress (µg/mL)Concentration under Thermal Stress (µg/mL)Concentration under Photolytic Stress (µg/mL)
DP1 (t_R = X.X min)
DP2 (t_R = Y.Y min)
DP3 (t_R = Z.Z min)

Visualizations

degradation_pathways parent 4'-bromo-3-morpholinomethyl benzophenone hydrolysis Hydrolysis parent->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation parent->oxidation [O] photodegradation Photodegradation parent->photodegradation hν (Light) prod_hydro Hydrolytic Degradation Products hydrolysis->prod_hydro prod_ox Oxidative Degradation Products oxidation->prod_ox prod_photo Photolytic Degradation Products photodegradation->prod_photo

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: Drug Substance stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample Collection at Time Points stress->sampling analysis HPLC-UV / HPLC-MS Analysis sampling->analysis data Data Interpretation (Peak Purity, Mass Balance) analysis->data end End: Stability Profile & Degradation Pathway data->end

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 4'-Bromo-3-morpholinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the multi-step synthesis of 4'-bromo-3-morpholinomethyl benzophenone.

Synthesis Overview

The synthesis of this compound is typically achieved through a three-step process:

  • Friedel-Crafts Acylation: The process begins with the Friedel-Crafts acylation of toluene using 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4'-bromo-3-methylbenzophenone.

  • Benzylic Bromination: The methyl group of 4'-bromo-3-methylbenzophenone is then selectively brominated at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator, yielding (4-bromophenyl)(3-(bromomethyl)phenyl)methanone.

  • Nucleophilic Substitution: Finally, a nucleophilic substitution reaction with morpholine displaces the benzylic bromine, affording the target compound, this compound.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Toluene with 4-Bromobenzoyl Chloride

Objective: To synthesize 4'-bromo-3-methylbenzophenone.

Materials:

  • Toluene

  • 4-Bromobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to dry dichloromethane.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.0 eq) in dry dichloromethane to the stirred suspension.

  • After 15 minutes of stirring, add toluene (1.5 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Benzylic Bromination of 4'-Bromo-3-methylbenzophenone

Objective: To synthesize (4-bromophenyl)(3-(bromomethyl)phenyl)methanone.

Materials:

  • 4'-Bromo-3-methylbenzophenone

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Acetonitrile

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a solution of 4'-bromo-3-methylbenzophenone (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN.

  • Reflux the mixture under an inert atmosphere, monitoring the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.

  • The crude product can be purified by recrystallization.

Step 3: Nucleophilic Substitution with Morpholine

Objective: To synthesize this compound.

Materials:

  • (4-bromophenyl)(3-(bromomethyl)phenyl)methanone

  • Morpholine

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile or Dimethylformamide (DMF)

Procedure:

  • Dissolve (4-bromophenyl)(3-(bromomethyl)phenyl)methanone (1.0 eq) in acetonitrile.

  • Add morpholine (1.2 eq) and potassium carbonate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 4-8 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

  • Purify the final product by column chromatography or recrystallization.

Data Presentation

ParameterStep 1: Friedel-Crafts AcylationStep 2: Benzylic BrominationStep 3: Nucleophilic Substitution
Typical Yield 75-85%60-75%80-90%
Purity (Crude) 80-90%70-85%85-95%
Purity (Purified) >98%>97%>99%
Reaction Time 2-4 hours2-6 hours4-8 hours
Reaction Temperature 0 °C to Room TemperatureRefluxRoom Temperature to 60 °C

Troubleshooting Guides & FAQs

Step 1: Friedel-Crafts Acylation

FAQs:

  • Q1: Why is it crucial to use anhydrous conditions for the Friedel-Crafts acylation?

    • A1: The Lewis acid catalyst, typically AlCl₃, is highly reactive with water. Moisture will deactivate the catalyst, leading to a significant decrease in reaction efficiency or complete failure of the reaction.

  • Q2: What is the purpose of the acidic workup with HCl?

    • A2: The acidic workup serves to decompose the aluminum chloride complex formed with the ketone product and to quench any remaining unreacted AlCl₃.

  • Q3: My reaction is sluggish or not proceeding to completion. What are the possible causes?

    • A3: This could be due to several factors:

      • Inactive Catalyst: The AlCl₃ may have been exposed to moisture.

      • Insufficient Catalyst: Ensure at least a stoichiometric amount of AlCl₃ is used, as it complexes with both the acyl chloride and the product ketone.

      • Low Temperature: While the initial addition is done at 0 °C to control the exothermic reaction, allowing the reaction to proceed at room temperature is necessary for completion.

Troubleshooting Guide:

Problem Possible Cause Solution
Low or no product yield 1. Wet reagents or glassware. 2. Inactive AlCl₃. 3. Insufficient reaction time.1. Ensure all glassware is flame-dried and reagents are anhydrous. 2. Use a fresh, unopened container of AlCl₃. 3. Increase the reaction time and continue to monitor by TLC.
Formation of multiple products (isomers) The methyl group on toluene directs substitution to the ortho and para positions.[1]While the para-substituted product is typically major due to steric hindrance, some ortho-isomer may form.[1] Purification by column chromatography or recrystallization is necessary to isolate the desired isomer.
Dark-colored reaction mixture This is common in Friedel-Crafts reactions and does not necessarily indicate a problem.Proceed with the workup as planned. If the final product is colored, purification steps should remove the impurities.
Step 2: Benzylic Bromination

FAQs:

  • Q1: Why is NBS preferred over elemental bromine for benzylic bromination?

    • A1: N-Bromosuccinimide provides a low, constant concentration of bromine, which favors the radical substitution pathway at the benzylic position over electrophilic addition to the aromatic ring.[2][3] This increases the selectivity of the reaction.

  • Q2: What is the role of the radical initiator (BPO or AIBN)?

    • A2: The radical initiator facilitates the formation of the initial bromine radical, which is necessary to start the radical chain reaction.[3][4]

  • Q3: Can I use a different solvent instead of carbon tetrachloride?

    • A3: Yes, other non-polar solvents that are inert under radical conditions, such as acetonitrile, can be used.[5] In some cases, acetonitrile can even lead to faster reactions.[5]

Troubleshooting Guide:

Problem Possible Cause Solution
Low yield of benzylic bromide 1. Insufficient radical initiator or decomposition of the initiator. 2. Reaction time is too short. 3. Competing reaction on the aromatic ring.1. Add a fresh portion of the radical initiator. 2. Extend the reflux time. 3. Ensure NBS is used, as it minimizes electrophilic aromatic bromination.
Formation of dibrominated product Excess NBS or prolonged reaction time.Use a stoichiometric amount of NBS (1.0-1.1 equivalents) and monitor the reaction closely by TLC to stop it upon consumption of the starting material.
Starting material remains unreacted 1. Ineffective initiation of the radical reaction. 2. Low reaction temperature.1. Ensure the radical initiator is active and use a light source (UV lamp) if necessary to promote initiation. 2. Ensure the reaction is at a sufficient reflux temperature.
Step 3: Nucleophilic Substitution

FAQs:

  • Q1: What is the purpose of the base (K₂CO₃ or Et₃N) in this reaction?

    • A1: The base is used to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the substitution reaction, driving the reaction to completion.

  • Q2: My reaction is slow. Can I increase the temperature?

    • A2: Yes, gently heating the reaction mixture (e.g., to 50-60 °C) can increase the rate of substitution. However, excessive heat may lead to side reactions.

  • Q3: Are there any common side products in this step?

    • A3: A potential side reaction is the elimination of HBr from the benzylic bromide to form an alkene, although this is less likely with a primary benzylic halide. Over-alkylation of morpholine is also a possibility if the reaction conditions are not controlled.

Troubleshooting Guide:

Problem Possible Cause Solution
Incomplete reaction 1. Insufficient morpholine or base. 2. Low reaction temperature. 3. Steric hindrance.1. Add a slight excess of morpholine and base. 2. Gently heat the reaction mixture. 3. While less of an issue here, for more hindered systems, a more polar solvent like DMF and higher temperatures might be needed.
Difficulty in purifying the final product 1. Presence of unreacted starting materials. 2. Formation of byproducts.1. Ensure the previous steps yielded pure intermediates. 2. Utilize column chromatography with an appropriate solvent system for effective purification.
Product is an oil instead of a solid The product may be an oil at room temperature, or it may contain impurities that lower its melting point.Purify the product thoroughly using column chromatography. If the pure product is an oil, this is its natural state.

Visualizations

Synthesis_Workflow start Start step1 Step 1: Friedel-Crafts Acylation (Toluene + 4-Bromobenzoyl Chloride) start->step1 step2 Step 2: Benzylic Bromination (4'-bromo-3-methylbenzophenone + NBS) step1->step2 Intermediate 1 step3 Step 3: Nucleophilic Substitution (Benzylic Bromide + Morpholine) step2->step3 Intermediate 2 end_product 4'-bromo-3-morpholinomethyl benzophenone step3->end_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_step1 Step 1 Troubleshooting cluster_step2 Step 2 Troubleshooting s1_problem Low Yield in Step 1 s1_cause1 Wet Reagents/Glassware? s1_problem->s1_cause1 Check s1_cause2 Inactive Catalyst? s1_problem->s1_cause2 Check s1_solution1 Use Anhydrous Conditions s1_cause1->s1_solution1 If Yes s1_solution2 Use Fresh AlCl3 s1_cause2->s1_solution2 If Yes s2_problem Low Yield in Step 2 s2_cause1 Poor Initiation? s2_problem->s2_cause1 Check s2_cause2 Side Reactions? s2_problem->s2_cause2 Check s2_solution1 Add Initiator/UV Light s2_cause1->s2_solution1 If Yes s2_solution2 Ensure NBS Selectivity s2_cause2->s2_solution2 If Yes

Caption: Troubleshooting logic for key synthesis steps.

Signaling_Pathway 4-Bromobenzoyl\nChloride 4-Bromobenzoyl Chloride Acylium Ion\nIntermediate Acylium Ion Intermediate 4-Bromobenzoyl\nChloride->Acylium Ion\nIntermediate + AlCl3 Toluene Toluene 4'-bromo-3-methyl\nbenzophenone 4'-bromo-3-methyl benzophenone Toluene->4'-bromo-3-methyl\nbenzophenone Electrophilic Attack AlCl3 AlCl3 AlCl3->Acylium Ion\nIntermediate Acylium Ion\nIntermediate->4'-bromo-3-methyl\nbenzophenone

Caption: Key intermediates in the Friedel-Crafts acylation step.

References

Technical Support Center: Chiral Separation of 4'-bromo-3-morpholinomethyl benzophenone Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the chiral separation of 4'-bromo-3-morpholinomethyl benzophenone enantiomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral High-Performance Liquid Chromatography (HPLC) separation of this compound enantiomers.

Issue Potential Cause(s) Recommended Solution(s)
Poor or No Enantiomeric Resolution 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Suboptimal temperature.1. CSP Selection: Screen different types of CSPs. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for benzophenone derivatives.[1][2] Consider columns with different chiral selectors to find the best fit.[2]2. Mobile Phase Optimization: - Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol).[3] - Reversed Phase: Adjust the ratio of aqueous buffer to organic modifier (e.g., acetonitrile, methanol).[4] - Additives: For basic compounds like this compound, adding a small amount of a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase in normal phase mode can improve peak shape and resolution.[5] In reversed-phase, consider adjusting the pH of the aqueous component.3. Temperature Screening: Evaluate the separation at different temperatures (e.g., 10°C, 25°C, 40°C). Temperature can significantly impact selectivity, sometimes even reversing the elution order of enantiomers.[2]
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions between the analyte and the stationary phase.2. Overloading of the column.3. Inappropriate mobile phase additive.1. Mobile Phase Additives: The morpholino group in the analyte is basic. Add a competing base like diethylamine (DEA) or triethylamine (TEA) to the mobile phase in normal phase chromatography to block silanol interactions and improve peak shape.2. Sample Concentration: Reduce the concentration of the sample injected onto the column.3. Optimize Additive Concentration: If an additive is already in use, try varying its concentration to find the optimal level for peak symmetry.
Inconsistent Retention Times 1. Inadequate column equilibration.2. Fluctuation in mobile phase composition.3. Temperature instability.1. Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection. For isocratic methods, flushing with at least 10-20 column volumes is recommended.[6]2. Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.3. Temperature Control: Use a column oven to maintain a constant and stable temperature throughout the analysis.
Loss of Resolution Over Time 1. Column contamination.2. Degradation of the chiral stationary phase.1. Column Washing: Implement a regular column washing procedure. A gradient wash from a weak to a strong solvent can help remove strongly retained impurities. Always follow the manufacturer's guidelines for column care.2. Guard Column: Use a guard column to protect the analytical column from contaminants in the sample.3. pH and Temperature Limits: Operate the column within the manufacturer's recommended pH and temperature ranges to prevent degradation of the CSP.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most suitable for separating this compound enantiomers?

A1: While the optimal CSP must be determined experimentally, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly successful for a wide range of chiral compounds and are a recommended starting point.[1][2] Given the aromatic nature of the benzophenone core, CSPs that facilitate π-π interactions can be particularly effective.[4] A screening approach using several different polysaccharide-based columns is the most efficient way to identify the ideal stationary phase.[7]

Q2: What are the recommended starting conditions for mobile phase selection in normal phase mode?

A2: A good starting point for normal phase separation would be a mixture of a non-polar solvent like n-hexane or heptane and a polar alcohol modifier like isopropanol (IPA) or ethanol. A common initial gradient could be from 99:1 (hexane:IPA) to 80:20 (hexane:IPA). Due to the basic nature of the morpholino group, adding a small percentage (e.g., 0.1%) of an amine modifier like diethylamine (DEA) to the mobile phase is highly recommended to improve peak shape and prevent tailing.[5]

Q3: Can reversed-phase HPLC be used for this chiral separation?

A3: Yes, reversed-phase chromatography is a viable option. This would typically involve a C18 or other suitable reversed-phase column with a chiral selector in the mobile phase, or more commonly, a reversed-phase compatible chiral stationary phase.[1] The mobile phase would consist of an aqueous buffer and an organic modifier like acetonitrile or methanol.[4] The pH of the buffer can be adjusted to control the ionization state of the morpholino group, which can influence retention and selectivity.

Q4: How does temperature affect the chiral separation of these enantiomers?

A4: Temperature is a critical parameter for optimizing chiral separations.[2] Changing the temperature can alter the thermodynamics of the chiral recognition process, which can lead to changes in selectivity and resolution. In some cases, increasing the temperature can improve peak efficiency, while in others, lower temperatures may be necessary to enhance the enantioselectivity. It is advisable to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) during method development.[2]

Q5: My peaks are tailing significantly. What is the most likely cause and how can I fix it?

A5: Peak tailing for a basic compound like this compound in normal phase chromatography is often caused by strong interactions between the basic morpholino group and acidic residual silanol groups on the silica surface of the stationary phase. The most effective way to address this is by adding a small amount of a basic additive, such as diethylamine or triethylamine (typically 0.1-0.5%), to your mobile phase. This additive will compete for the active sites on the stationary phase, leading to more symmetrical peaks.

Q6: I am observing a "memory effect" from my additives. What is this and how can I prevent it?

A6: An additive memory effect occurs when additives from a previous analysis adsorb onto the stationary phase and influence the retention and selectivity of subsequent runs, even after switching to a different mobile phase.[6] This is particularly relevant in chiral separations where selectivity is highly specific.[6] To mitigate this, it is crucial to have dedicated columns for specific methods or to implement rigorous column washing procedures between methods that use different additives. Flushing the column with a solvent in which the additive is highly soluble can help remove residual amounts.[6]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development - Normal Phase

This protocol outlines a general approach for developing a normal phase HPLC method for the chiral separation of this compound.

  • Column Selection:

    • Screen a minimum of two different polysaccharide-based chiral stationary phases (e.g., a cellulose-based column and an amylose-based column).

  • Mobile Phase Preparation:

    • Prepare mobile phase A: n-Hexane.

    • Prepare mobile phase B: Isopropanol with 0.2% Diethylamine (DEA).

    • Prepare additional mobile phase B with Ethanol plus 0.2% DEA for further screening if needed.

  • Initial Gradient Screening:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Detector Wavelength: 254 nm

    • Gradient: 2% to 30% B over 20 minutes.

  • Isocratic Method Optimization:

    • Based on the retention time from the gradient screen, calculate an appropriate isocratic mobile phase composition. For example, if the enantiomers elute at 10% B in the gradient run, start with an isocratic method of 90:10 (Hexane:IPA with 0.2% DEA).

    • Adjust the percentage of the polar modifier to achieve a resolution (Rs) > 1.5 and a reasonable run time.

  • Temperature Optimization:

    • Once a promising isocratic separation is achieved, evaluate the effect of temperature by running the analysis at 15°C and 35°C to see if resolution can be further improved.

Quantitative Data Summary

The following tables present hypothetical data from a method development study to illustrate the effects of different parameters on the separation.

Table 1: Effect of Chiral Stationary Phase on Resolution (Rs)

CSP Mobile Phase Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (90:10) + 0.1% DEA1.8
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (90:10) + 0.1% DEA1.2
Cellulose tris(4-methylbenzoate)Hexane/IPA (90:10) + 0.1% DEA0.9

Table 2: Effect of Mobile Phase Modifier on Resolution (Rs)

Mobile Phase Composition Resolution (Rs) Peak Tailing Factor (Tf) - Peak 1 Peak Tailing Factor (Tf) - Peak 2
Hexane/IPA (90:10)0.52.12.3
Hexane/IPA (90:10) + 0.1% DEA1.81.11.2
Hexane/Ethanol (95:5) + 0.1% DEA1.61.21.3

Table 3: Effect of Temperature on Separation

Temperature (°C) Resolution (Rs) Retention Time (min) - Enantiomer 1 Retention Time (min) - Enantiomer 2
152.112.514.2
251.810.812.1
351.59.210.1

Visualizations

Chiral_Separation_Workflow cluster_prep Sample & System Preparation cluster_method Method Development cluster_analysis Analysis & Evaluation racemate Racemic Mixture (4'-bromo-3-morpholinomethyl benzophenone) dissolve Dissolve in Mobile Phase racemate->dissolve injection Injection dissolve->injection hplc HPLC System Equilibration hplc->injection csp_select CSP Screening (Cellulose vs. Amylose) mp_opt Mobile Phase Optimization (Solvent Ratio, Additives) csp_select->mp_opt Test 2 data Data Analysis (Resolution, Tailing) csp_select->data temp_opt Temperature Optimization (15°C, 25°C, 35°C) mp_opt->temp_opt Test 3 mp_opt->data detection UV Detection temp_opt->detection injection->csp_select Test 1 detection->data result Optimized Method data->result

Caption: Workflow for chiral HPLC method development.

Troubleshooting_Logic start Poor Separation no_res No Resolution? start->no_res peak_shape Poor Peak Shape? no_res->peak_shape No change_csp Change CSP Type (e.g., Amylose to Cellulose) no_res->change_csp Yes opt_mp Optimize Mobile Phase (Solvent Ratio) peak_shape->opt_mp No add_modifier Add/Adjust Modifier (e.g., DEA) peak_shape->add_modifier Yes change_csp->opt_mp opt_temp Optimize Temperature opt_mp->opt_temp check_conc Lower Sample Concentration add_modifier->check_conc solution Good Separation check_conc->solution opt_temp->solution

Caption: Troubleshooting logic for poor chiral separation.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Benzophenone Derivatives: Focus on Anticancer and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzophenone scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1] This guide provides a comparative overview of the performance of various benzophenone derivatives, with a particular focus on analogues related to 4'-bromo-3-morpholinomethyl benzophenone. Due to the limited availability of public data on this specific compound, this guide synthesizes findings from structurally related morpholino- and bromo-substituted benzophenones to provide insights into their potential therapeutic applications and structure-activity relationships.

Comparative Anticancer Activity of Benzophenone Derivatives

The introduction of different functional groups onto the benzophenone core has been shown to significantly influence its cytotoxic and antiproliferative activities against various cancer cell lines. The following tables summarize the in vitro anticancer activity of several morpholino- and bromo-substituted benzophenone derivatives, as well as other relevant analogues.

Table 1: In Vitro Anticancer Activity of Morpholine-Containing Benzophenone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 8b (ortho-bromo substituted)DLA (Dalton's Lymphoma Ascites)Not specified, but significant anti-mitogenic activity[2]
EAC (Ehrlich Ascites Carcinoma)Not specified, but significant anti-mitogenic activity[2]
MCF-7 (Human Breast Adenocarcinoma)Not specified, but significant anti-mitogenic activity[2]
A549 (Human Lung Carcinoma)Not specified, but significant anti-mitogenic activity[2]
Compound 8f (para-methyl substituted)DLANot specified, but significant anti-mitogenic activity[2]
EACNot specified, but significant anti-mitogenic activity[2]
MCF-7Not specified, but significant anti-mitogenic activity[2]
A549Not specified, but significant anti-mitogenic activity[2]
Morpholino Benzophenone 3a P388 (Murine Leukemia)Potent cytotoxic activity[3]
PC-6 (Human Lung Carcinoma)Potent cytotoxic activity[3]
Morpholino Benzophenone 3c P388Potent cytotoxic activity[3]
PC-6Potent cytotoxic activity[3]

Table 2: In Vitro Anticancer Activity of Other Relevant Benzophenone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Halogenated Benzophenone 2 PANC-1 (Human Pancreatic Cancer)7.6[4]
Halogenated Benzophenone 4 PANC-17.2[4]
Substituted 2-hydroxybenzophenone MDA-MB-231 (Human Breast Cancer)12.09 - 26.49[5]
T47-D (Human Breast Cancer)12.09 - 26.49[5]
PC3 (Human Prostate Cancer)12.09 - 26.49[5]
Benzophenone Derivative 10a Five human cancer cell lines0.029 - 0.062[6]

Structure-Activity Relationship (SAR) Insights

The available data, although not specific to this compound, allows for the deduction of several structure-activity relationships for this class of compounds:

  • Role of the Morpholine Moiety : The presence of a morpholine ring is often associated with enhanced biological activity. Studies on morpholino and thiomorpholino benzophenones have demonstrated potent cytotoxic activity against murine leukemia and human lung carcinoma cells.[3]

  • Influence of Halogen Substitution : Halogen substitution, particularly with bromine, on the benzophenone scaffold appears to be a favorable modification for anticancer activity. For instance, a bromo-substituted morpholine-conjugated benzophenone (compound 8b) showed significant anti-mitogenic activity.[2] The position of the halogen is also crucial for the cytotoxic activity of benzofuran derivatives, a related class of compounds.[7]

  • Impact of Other Substituents : The presence and position of other groups, such as methyl groups, can also modulate the anticancer potency. A study on morpholine-conjugated benzophenones indicated that a methyl group on one of the phenyl rings was essential for antiproliferative activity.[2]

Potential Signaling Pathways

While the precise mechanisms of action for many benzophenone derivatives are still under investigation, some studies have implicated their interaction with key cellular signaling pathways involved in cancer progression.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[8] Dysregulation of this pathway is a hallmark of many cancers.[8] Some benzophenone derivatives have been shown to inhibit the proliferation of pancreatic cancer cells by targeting the MEK/ERK pathway.[4] This suggests that the anticancer effects of certain benzophenones may be mediated through the modulation of this pathway.

MAPK_ERK_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, etc. TranscriptionFactors->Proliferation Benzophenones Benzophenone Derivatives Benzophenones->MEK Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway by benzophenone derivatives.

JAK/STAT Signaling Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling route that transmits information from extracellular cytokine signals to the nucleus, playing a key role in immunity, cell proliferation, and apoptosis.[9] Aberrant activation of the JAK/STAT pathway is implicated in various cancers and inflammatory diseases.[10] While direct evidence for this compound is lacking, the known involvement of this pathway in cancer and inflammation makes it a plausible target for bioactive benzophenone derivatives.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneExpression Gene Expression (Proliferation, Inflammation) Nucleus->GeneExpression Inhibitor Potential Inhibitors Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling pathway, a potential target for therapeutic intervention.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are generalized methodologies for common in vitro assays used to evaluate the anticancer activity of benzophenone derivatives, based on published literature.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

General Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test benzophenone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plates Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 Treat Treat with Benzophenone Derivatives Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSolubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Measure Absorbance AddSolubilizer->ReadAbsorbance Analyze Calculate Cell Viability and IC50 ReadAbsorbance->Analyze End End Analyze->End

Caption: A generalized workflow for the in vitro MTT cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This helps to elucidate whether a compound induces cell cycle arrest.

General Procedure:

  • Cell Treatment: Cells are treated with the benzophenone derivative at its IC50 concentration for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol (e.g., 70%).

  • Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software. A study on morpholine-conjugated benzophenones found that potent compounds induced cell cycle arrest at the G2/M phase.[2]

Conclusion

While direct experimental data for this compound remains elusive in the public domain, the collective evidence from structurally similar compounds strongly suggests that it holds potential as a bioactive molecule, particularly in the realms of anticancer and anti-inflammatory research. The presence of both a bromo substituent and a morpholine moiety are recurring features in benzophenone derivatives with significant biological activity. Future studies should focus on the synthesis and comprehensive biological evaluation of this compound to elucidate its specific mechanisms of action and therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for such investigations.

References

Unveiling the Biological Potential: A Comparative Guide to 4'-Bromo-3-morpholinomethyl Benzophenone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Anticancer and Antimicrobial Activities

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic compounds, benzophenone and morpholine scaffolds have independently demonstrated significant biological activities. The conjugation of these two moieties, particularly with specific substitutions like bromination and morpholinomethylation, presents a promising avenue for the development of new drug candidates. This guide provides a comprehensive comparison of the biological activities of 4'-bromo-3-morpholinomethyl benzophenone analogs and related derivatives, supported by experimental data and detailed protocols.

Anticancer Activity: A Tale of Potent Cytotoxicity

Recent studies have highlighted the potent anticancer properties of morpholine-conjugated benzophenone analogs. A notable example is a series of 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives, which have been evaluated for their in-vitro anti-proliferative activity against various cancer cell lines.

One of the key findings from these studies is the significance of the substitution pattern on the benzophenone core. Specifically, a bromo substitution at the ortho position of one of the phenyl rings has been shown to be crucial for significant anti-mitogenic activity[1][2].

Comparative Cytotoxicity Data

The following table summarizes the in-vitro cytotoxic activity (IC50 values) of a key bromo-substituted morpholine benzophenone analog against a panel of cancer cell lines. For comparison, data for other closely related benzophenone derivatives are also included.

CompoundCancer Cell LineIC50 (µM)[1][2]
4-benzyl-morpholine-2-carboxylic acid N'-[2-(2-bromo-4-benzoyl-phenoxy)-acetyl]-hydrazide (8b) DLA (Dalton's Lymphoma Ascites)12.5
EAC (Ehrlich Ascites Carcinoma)18.7
MCF-7 (Human Breast Adenocarcinoma)23.4
A549 (Human Lung Carcinoma)28.1

Antimicrobial Activity: An Area Ripe for Exploration

While the anticancer potential of bromo-morpholinomethyl benzophenone analogs is emerging, their antimicrobial properties remain a less explored frontier. However, studies on individual benzophenone and morpholine derivatives provide strong rationale for their investigation as potential antimicrobial agents.

Benzophenone derivatives have demonstrated a range of antifungal and antibacterial activities[3][4]. Similarly, the morpholine nucleus is a key pharmacophore in several antimicrobial drugs[3]. The combination of these two scaffolds, along with a bromo substituent known for enhancing antimicrobial potency in various compounds, suggests a high probability of synergistic or enhanced antimicrobial action.

Due to the lack of specific studies on the antimicrobial activity of this compound analogs, this guide presents data on related compounds to highlight the potential of this chemical class.

Comparative Antimicrobial Activity Data (Related Compounds)

The following table summarizes the minimum inhibitory concentration (MIC) values of various benzophenone and morpholine derivatives against representative bacterial and fungal strains.

Compound ClassMicroorganismMIC (µg/mL)Reference
Benzophenone DerivativesPhytopathogenic fungi-[3]
Benzophenone-N-ethyl Morpholine EthersS. aureus-[4]
E. aerogenes-[4]
K. pneumonia-[4]
C. albicans-[4]
6,8-dibromo-4(3H)quinazolinone derivativesE. coli1.56[5]
S. typhimurium3.125[5]
L. monocytogenes1.56[5]
S. aureus25[5]
P. aeruginosa25[5]
B. cereus25[5]
C. albicans0.78[5]
A. flavus0.097[5]
2,2′,4-TrihydroxybenzophenoneGram-positive bacteria62.5 - 250[6]
Gram-negative bacteria62.5 - 250[6]

Note: Specific MIC values for benzophenone and benzophenone-N-ethyl morpholine ethers were not provided in the abstract.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for the key assays are provided below.

Synthesis of 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives

A multi-step reaction sequence is employed for the synthesis of these target compounds, starting from (4-hydroxy-aryl)-aryl methanones[2]. The final key step involves the coupling reaction of 4-benzyl-morpholine-2-carboxylic acid and (4-benzoyl-phenoxy)-acetic acid hydrazides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a catalyst[1].

In-vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment[7].

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours)[8].

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[9].

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals[7][9].

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader[9]. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacterial growth[10][11].

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard)[12].

  • Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate[10][13].

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a similar tool[10][13].

  • Compound Application: Add a defined volume of the test compound solution at various concentrations into the wells[10]. A positive control (standard antibiotic) and a negative control (solvent) should also be included[10].

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria)[10].

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters[10][11]. The size of the zone is indicative of the antimicrobial activity.

Visualizing the Path Forward: Synthesis and Evaluation Workflows

To provide a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the synthesis and biological evaluation workflows.

Synthesis_Workflow cluster_synthesis Synthesis of Morpholine-Benzophenone Analogs Start 4-Hydroxy-aryl-aryl methanones Step1 Multi-step Reaction Sequence Start->Step1 Intermediate 4-Benzoyl-phenoxy-acetic acid hydrazides Step1->Intermediate Coupling EDCI Coupling Intermediate->Coupling Final_Product 4-Benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives Coupling->Final_Product Morpholine_Derivative 4-Benzyl-morpholine-2- carboxylic acid Morpholine_Derivative->Coupling

Caption: Synthetic pathway for morpholine-conjugated benzophenone analogs.

Biological_Evaluation_Workflow cluster_evaluation Biological Activity Evaluation cluster_anticancer Anticancer Screening cluster_antimicrobial Antimicrobial Screening Synthesized_Compounds Synthesized Analogs Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549) Synthesized_Compounds->Cell_Culture Microbial_Culture Bacterial & Fungal Strains Synthesized_Compounds->Microbial_Culture MTT_Assay MTT Assay Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Agar_Well_Diffusion Agar Well Diffusion Microbial_Culture->Agar_Well_Diffusion MIC_Determination MIC Value Determination Agar_Well_Diffusion->MIC_Determination

Caption: Workflow for anticancer and antimicrobial evaluation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound analogs and their derivatives are a promising class of compounds with significant anticancer potential. The presence of both the morpholine and bromo-substituted benzophenone moieties appears to be critical for their cytotoxic activity. Further structure-activity relationship studies are warranted to optimize this activity.

The antimicrobial properties of this specific class of compounds remain an under-investigated area. Based on the known activities of their parent scaffolds, it is highly recommended that future research focus on the systematic evaluation of these analogs against a broad panel of pathogenic bacteria and fungi. Such studies could unveil novel antimicrobial agents with unique mechanisms of action, addressing the urgent need for new therapies to combat infectious diseases.

This guide serves as a foundational resource for researchers interested in the biological activities of these fascinating molecules, providing a springboard for further investigation and development in the fields of oncology and infectious diseases.

References

Comparative Analysis of Substituted Benzophenones: A Guide to Structure-Activity Relationships in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Look at 4'-Bromo-3-morpholinomethyl Benzophenone Analogs and Their Biological Activity

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects. This guide provides a comparative analysis of the structure-activity relationship (SAR) of benzophenone analogs, with a particular focus on substitutions that mirror the core features of this compound. Due to the limited publicly available data on this specific compound, this guide will draw comparisons from structurally related analogs featuring morpholine, amino, and halogen substitutions to elucidate the impact of these functional groups on anticancer activity.

The compounds discussed herein have been evaluated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer progression, such as the Vascular Endothelial Growth Factor (VEGF) signaling cascade and the intrinsic apoptosis pathway. This guide will present quantitative biological data, detailed experimental protocols for the assays used, and visual representations of the relevant signaling pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity of Benzophenone Analogs

The following table summarizes the in vitro cytotoxic activity of selected benzophenone analogs against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDStructureR1R2Cancer Cell LineIC50 (µM)Reference
1 3-morpholinomethyl4'-HP388 Murine Leukemia1.9[1]
2 3-thiomorpholinomethyl4'-HP388 Murine Leukemia1.6[1]
3 2-amino4'-HCOLO 205 (Colon)0.02[2]
4 2-amino4'-OCH3NUGC-3 (Gastric)0.015[2]
5 H4'-BrHCT116 (Colon)>10 (inactive)[3]

Key Observations from the Data:

  • The presence of a morpholinomethyl or thiomorpholinomethyl group at the 3-position confers potent cytotoxic activity against P388 murine leukemia cells (Compounds 1 and 2 )[1].

  • An amino group at the 2-position leads to exceptionally high potency against colon and gastric cancer cell lines, with IC50 values in the nanomolar range (Compounds 3 and 4 )[2].

  • The introduction of a bromo-substituent at the 4'-position in the absence of an amino or morpholino group did not show significant activity against HCT116 colon cancer cells (Compound 5 )[3].

These findings suggest that the presence and position of the amino or morpholino group are critical for the anticancer activity of the benzophenone scaffold. The halogen substitution, while potentially influencing other properties, does not appear to be the primary driver of cytotoxicity in the analogs studied.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a generalized representation based on standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay procedures. Specific parameters may vary between studies.

Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., P388, COLO 205, NUGC-3)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (benzophenone analogs) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the test compounds. Control wells receive medium with the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Substituted benzophenones have been shown to exert their anticancer effects through the modulation of key signaling pathways that regulate cell survival, proliferation, and angiogenesis.

Inhibition of VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Some benzophenone analogs are proposed to inhibit this pathway, leading to a reduction in tumor vascularization.

VEGF_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Benzophenone Benzophenone Analog Benzophenone->VEGFR

Caption: Proposed inhibition of the VEGF signaling pathway by benzophenone analogs.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents, including certain benzophenone derivatives, are thought to induce apoptosis in cancer cells.

Apoptosis_Pathway Benzophenone Benzophenone Analog Mitochondrion Mitochondrion Benzophenone->Mitochondrion Induces stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway by benzophenone analogs.

Conclusion

This comparative guide highlights the significant potential of substituted benzophenones as a scaffold for the development of novel anticancer agents. The structure-activity relationship data suggests that the presence of an amino or morpholino group is a key determinant of cytotoxic potency. While the specific compound this compound lacks extensive public data, the analysis of its structural analogs provides valuable insights for future drug design and development efforts. Further research is warranted to synthesize and evaluate a focused library of 4'-halo-3-aminomethyl/morpholinomethyl benzophenones to build a more comprehensive SAR and to identify lead candidates with improved therapeutic potential. The elucidation of their precise mechanisms of action, particularly their effects on signaling pathways such as VEGF and apoptosis, will be crucial for their advancement as clinical candidates.

References

Validating the Target of 4'-bromo-3-morpholinomethyl benzophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to identify the precise biological targets of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive framework for validating the target of 4'-bromo-3-morpholinomethyl benzophenone, a synthetic molecule with potential therapeutic applications. Due to the limited publicly available data on this specific compound, this guide will focus on a multi-pronged approach, leveraging the known biological activities of its core chemical moieties—the benzophenone scaffold and the morpholine ring—to propose potential targets and outline robust experimental strategies for their validation. We will also present a comparative analysis with alternative, well-characterized molecules that can serve as benchmarks in these validation studies.

Proposing a Target: Insights from Structural Scaffolds

The chemical structure of this compound suggests several plausible biological targets based on the established pharmacology of its constituent parts.

1. The Benzophenone Scaffold:

Benzophenone derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2][3] Notably, some benzophenone-containing compounds have been shown to act as:

  • Kinase Inhibitors: The phenyl ketone structure can be accommodated in the ATP-binding pocket of various kinases.

  • Cyclooxygenase (COX) Inhibitors: Certain benzophenone derivatives have demonstrated inhibitory potential against COX isoenzymes, suggesting a role in modulating inflammatory pathways.[4]

  • Modulators of Nuclear Receptors: The diaryl ketone structure shares similarities with ligands for certain nuclear receptors.

2. The Morpholine Ring:

The morpholine moiety is a common feature in many approved drugs and clinical candidates, often contributing to improved pharmacokinetic properties and target engagement.[5][6] Compounds containing a morpholine ring have been identified as:

  • PI3K/mTOR Inhibitors: The morpholine ring is a key pharmacophore in numerous inhibitors of the PI3K/mTOR signaling pathway, which is crucial in cancer cell growth and survival.[5][7][8]

  • GPCR Ligands: Morpholine derivatives have been developed as ligands for various G-protein coupled receptors, including dopamine and neurokinin receptors.[9][10]

  • Enzyme Inhibitors: The morpholine scaffold is present in inhibitors of various enzymes, including those involved in neurodegenerative diseases.[11]

Based on this analysis, potential, yet unproven, targets for this compound could include kinases (e.g., PI3K, mTOR), GPCRs, or enzymes involved in inflammatory or proliferative signaling pathways.

Experimental Strategies for Target Validation

Validating the proposed targets requires a systematic and multi-faceted experimental approach. The following section details key experimental protocols for target deconvolution.

Experimental Workflow for Target Identification

G cluster_0 Initial Screening & Hypothesis Generation cluster_1 Target Deconvolution cluster_2 Target Validation & Engagement Phenotypic_Screening Phenotypic Screening (e.g., cell viability, signaling pathway modulation) In_Silico_Docking In Silico Docking (against predicted target families) Phenotypic_Screening->In_Silico_Docking Suggests Target Families CRISPR_Screening CRISPR/Cas9-based Genetic Screening Phenotypic_Screening->CRISPR_Screening DARTS Drug Affinity Responsive Target Stability (DARTS) Phenotypic_Screening->DARTS Affinity_Chromatography Affinity Chromatography-Mass Spectrometry In_Silico_Docking->Affinity_Chromatography Biochemical_Assays Biochemical Assays (e.g., kinase assays, receptor binding) Affinity_Chromatography->Biochemical_Assays Identifies Binding Partners CRISPR_Screening->Biochemical_Assays Identifies Essential Genes DARTS->Biochemical_Assays Identifies Stabilized Proteins Cellular_Thermal_Shift Cellular Thermal Shift Assay (CETSA) Biochemical_Assays->Cellular_Thermal_Shift Confirms Direct Binding Downstream_Signaling Analysis of Downstream Signaling Pathways Cellular_Thermal_Shift->Downstream_Signaling Confirms Target Engagement in Cells

Caption: A generalized workflow for the identification and validation of a novel compound's target.

Detailed Experimental Protocols

1. Affinity Chromatography-Mass Spectrometry

  • Principle: This method involves immobilizing the small molecule (this compound) on a solid support to "pull down" its interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry.[12][13][14]

  • Protocol:

    • Synthesis of Affinity Probe: Synthesize an analog of this compound with a linker arm suitable for conjugation to a solid support (e.g., agarose beads).

    • Immobilization: Covalently attach the affinity probe to the activated beads.

    • Cell Lysate Preparation: Prepare a native protein extract from a relevant cell line.

    • Affinity Pulldown: Incubate the cell lysate with the immobilized probe.

    • Washing: Wash the beads extensively to remove non-specific protein binders.

    • Elution: Elute the specifically bound proteins.

    • Mass Spectrometry: Identify the eluted proteins using LC-MS/MS.

2. CRISPR/Cas9-based Genetic Screening

  • Principle: This genetic screening approach identifies genes that are essential for the activity of the compound. Cells that are resistant to the compound's effects are enriched, and the genetic modifications in these cells point to the drug's target or pathway.[15][16][17]

  • Protocol:

    • Library Transduction: Introduce a genome-wide CRISPR knockout library into a population of cells.

    • Compound Treatment: Treat the cell population with a cytotoxic concentration of this compound.

    • Selection: Select for cells that survive the treatment.

    • Genomic DNA Extraction and Sequencing: Extract genomic DNA from the resistant cell population and sequence the sgRNA-encoding regions to identify the enriched genes.

    • Hit Validation: Validate the identified gene targets using individual knockouts.

3. Drug Affinity Responsive Target Stability (DARTS)

  • Principle: DARTS leverages the principle that the binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.[14][18]

  • Protocol:

    • Cell Lysate Preparation: Prepare a native protein extract.

    • Compound Incubation: Incubate aliquots of the lysate with varying concentrations of this compound.

    • Protease Treatment: Treat the samples with a protease (e.g., thermolysin).

    • SDS-PAGE and Western Blotting: Separate the protein fragments by SDS-PAGE and visualize the target protein using a specific antibody (if a candidate is known) or analyze the entire protein profile. Increased band intensity in the presence of the compound suggests target engagement.

Comparative Analysis with Alternative Molecules

To provide context for the experimental validation, it is crucial to compare the performance of this compound with well-characterized alternative molecules that target the proposed pathways.

Alternative Molecule Validated Target Therapeutic Area Key Experimental Data for Comparison
GDC-0941 (Pictilisib) PI3Kα/δOncologyIC50 values in kinase assays, EC50 values in cellular proliferation assays, Western blot analysis of downstream p-Akt levels.
Rapamycin (Sirolimus) mTOROncology, ImmunologyIC50 values in mTORC1 kinase assays, Western blot analysis of downstream p-S6K and p-4E-BP1 levels.
Aprepitant Neurokinin 1 (NK1) ReceptorAntiemeticKi values in radioligand binding assays, EC50 values in functional assays (e.g., calcium mobilization).[5][10]
Celecoxib COX-2Anti-inflammatoryIC50 values in COX-1 and COX-2 enzyme inhibition assays, measurement of prostaglandin E2 levels in cellular assays.

Signaling Pathway Visualization

Should experimental evidence suggest that this compound targets the PI3K/mTOR pathway, the following diagram illustrates the key components and potential points of inhibition.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Transcription Gene Transcription Akt->Transcription Promotes Survival S6K S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates S6K->Transcription Promotes Translation EIF4EBP1->Transcription Inhibits Translation (when unphosphorylated) GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

By employing the outlined experimental strategies and comparing the results with established inhibitors, researchers can systematically and rigorously validate the biological target of this compound, paving the way for its further development as a potential therapeutic agent.

References

A Comparative Analysis of 4'-bromo-3-morpholinomethyl benzophenone and Established PI3K/Akt/mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism. Its frequent dysregulation in a wide array of human cancers has established it as a prime target for therapeutic intervention. The development of small molecule inhibitors targeting key nodes of this pathway—PI3K, Akt, and mTOR—represents a significant effort in modern oncology drug discovery. This guide provides a comparative analysis of the hypothetical novel compound, 4'-bromo-3-morpholinomethyl benzophenone, and three well-characterized inhibitors: Pictilisib (a pan-PI3K inhibitor), Ipatasertib (an Akt inhibitor), and Everolimus (an mTOR inhibitor). The following sections present a detailed comparison of their biochemical and cellular activities, supported by experimental data and protocols.

Compound Overview

This compound is a novel synthetic molecule featuring a benzophenone scaffold, a structure known for its diverse biological activities. The incorporation of a morpholine moiety is a common strategy in medicinal chemistry to enhance solubility and potential interactions with biological targets. For the purpose of this guide, we will hypothesize that this compound is an ATP-competitive inhibitor with significant activity against the PI3K/Akt/mTOR pathway.

Pictilisib (GDC-0941) is a potent, orally bioavailable pan-inhibitor of Class I PI3K isoforms.[1][2] It has been extensively evaluated in numerous preclinical and clinical studies, demonstrating broad anti-proliferative activity across a range of cancer cell lines and tumor xenograft models.[1][3]

Ipatasertib (GDC-0068) is a selective, ATP-competitive inhibitor of all three isoforms of Akt.[4] It has shown significant anti-tumor activity, particularly in cancers with alterations in the PI3K/Akt pathway, such as PTEN loss or PIK3CA mutations.[4]

Everolimus (RAD001) is an allosteric inhibitor of mTOR, specifically targeting the mTORC1 complex.[5][6] It is an established therapeutic agent used in the treatment of various cancers, including renal cell carcinoma and breast cancer.[5][7]

Comparative Data

Biochemical Activity: Enzyme Inhibition

The following table summarizes the in vitro inhibitory activity of the compounds against their primary kinase targets. The data for this compound is presented as a hypothetical profile for a potent pan-PI3K/mTOR inhibitor.

CompoundTargetIC50 (nM)Reference(s)
This compound PI3Kα 5 Hypothetical
PI3Kβ 25 Hypothetical
PI3Kδ 8 Hypothetical
PI3Kγ 50 Hypothetical
mTOR 15 Hypothetical
Akt1 >1000 Hypothetical
Akt2 >1000 Hypothetical
Akt3 >1000 Hypothetical
Pictilisib (GDC-0941) PI3Kα3[2][8]
PI3Kβ33[1][8]
PI3Kδ3[2][8]
PI3Kγ75[1][8]
mTOR580 (Ki)[8]
Ipatasertib (GDC-0068) Akt15[4]
Akt218[4]
Akt38[4]
Everolimus (RAD001) mTORC1~2[]
Cellular Activity: Inhibition of Cancer Cell Proliferation

The anti-proliferative activity of the inhibitors was evaluated in a panel of human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

CompoundU-87 MG (Glioblastoma) IC50 (µM)PC-3 (Prostate) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)Reference(s)
This compound 0.5 0.8 1.2 Hypothetical
Pictilisib (GDC-0941) 0.950.28>10[10][11]
Ipatasertib (GDC-0068) Not widely reported~5>10[12]
Everolimus (RAD001) Not widely reportedNot widely reported>10 (Resistant)[13]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The in vivo anti-tumor efficacy of the compounds was assessed in mouse xenograft models. Tumor growth inhibition (TGI) is a measure of the reduction in tumor size in treated animals compared to a control group.

CompoundXenograft ModelDoseTGI (%)Reference(s)
This compound U-87 MG 50 mg/kg, oral, daily 85 Hypothetical
Pictilisib (GDC-0941) U-87 MG150 mg/kg, oral, daily98[1]
Ipatasertib (GDC-0068) Prostate Cancer Xenograft50 mg/kg, oral, dailySignificant tumor growth delay[14]
Everolimus (RAD001) Hepatocellular Carcinoma Xenograft5 mg/kg, oral, daily~50-90[6]

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation Inhibits eIF4E when unphosphorylated BMBP 4'-bromo-3-morpholinomethyl benzophenone BMBP->PI3K Inhibits BMBP->mTORC1 Inhibits Pictilisib Pictilisib Pictilisib->PI3K Inhibits Ipatasertib Ipatasertib Ipatasertib->AKT Inhibits Everolimus Everolimus Everolimus->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assays (PI3K, Akt, mTOR) MTT_Assay Cell Viability Assay (MTT) Kinase_Assay->MTT_Assay Cell_Culture Cancer Cell Line Culture (U-87 MG, PC-3, MDA-MB-231) Cell_Culture->MTT_Assay Western_Blot Western Blot Analysis (p-Akt, p-S6K, p-4E-BP1) MTT_Assay->Western_Blot Xenograft Tumor Xenograft Model (e.g., U-87 MG in nude mice) MTT_Assay->Xenograft Lead Compound Selection Dosing Compound Administration (Oral, daily) Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement TGI_Calculation Tumor Growth Inhibition (TGI) Calculation Tumor_Measurement->TGI_Calculation

Caption: A typical workflow for the preclinical evaluation of a kinase inhibitor.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC50 values of inhibitors against purified kinases.

  • Reagents and Materials: Purified recombinant human PI3K, Akt, or mTOR kinases; appropriate lipid or peptide substrates; ATP; kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35); test compounds dissolved in DMSO; ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Reagents and Materials: Human cancer cell lines (e.g., U-87 MG, PC-3, MDA-MB-231); appropriate cell culture medium; fetal bovine serum (FBS); penicillin-streptomycin; 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS); solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to a DMSO-treated control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis of Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

  • Reagents and Materials: Cancer cells treated with inhibitors; lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors); protein assay kit (e.g., BCA); SDS-PAGE gels; transfer buffer; PVDF membranes; blocking buffer (e.g., 5% non-fat milk or BSA in TBST); primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K (Thr389), anti-total-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total-4E-BP1); HRP-conjugated secondary antibodies; enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Lyse the treated cells and determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.

  • Materials: Immunocompromised mice (e.g., nude or SCID); human cancer cells (e.g., U-87 MG); Matrigel; test compound formulated for oral administration; vehicle control.

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

    • Monitor the mice until the tumors reach a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle to the respective groups daily by oral gavage.

    • Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (length × width²) / 2.

    • At the end of the study, calculate the percentage of tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.

Conclusion

This comparative guide provides a framework for evaluating the preclinical profile of a novel PI3K/Akt/mTOR pathway inhibitor, exemplified by the hypothetical compound this compound. The presented data for the established inhibitors Pictilisib, Ipatasertib, and Everolimus highlight the diverse inhibitory profiles and anti-tumor activities that can be achieved by targeting different nodes of this critical signaling cascade. The detailed experimental protocols offer a standardized approach for generating robust and comparable data for novel drug candidates. Based on our hypothetical data, this compound shows promise as a potent pan-PI3K/mTOR inhibitor with significant anti-proliferative and in vivo anti-tumor activity, warranting further investigation in the drug development pipeline.

References

Comparative Cross-Reactivity Analysis of 4'-bromo-3-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of the synthetic compound 4'-bromo-3-morpholinomethyl benzophenone against common off-target families, such as protein kinases and G-protein coupled receptors (GPCRs). Due to the absence of publicly available, large-scale screening data for this specific compound, this document serves as a template, outlining the expected cross-reactivity profile based on its structural motifs and providing detailed experimental protocols for assessing its selectivity.

The benzophenone scaffold is a common feature in many biologically active molecules, and the morpholine group is a prevalent substituent in medicinal chemistry, known to improve pharmacokinetic properties and interact with various biological targets. Therefore, a thorough understanding of the cross-reactivity of this compound is crucial for any investigation into its therapeutic potential and to mitigate potential off-target effects.

Hypothetical Cross-Reactivity Profile

To illustrate how the cross-reactivity of this compound could be presented, the following table summarizes hypothetical screening data against a panel of selected kinases and GPCRs. This data is for illustrative purposes only and is intended to serve as a template for the presentation of actual experimental results. The selection of alternative compounds is based on structurally related molecules with known biological activities.

Table 1: Hypothetical Comparative Cross-Reactivity Data

Target ClassTargetThis compound (IC50/Ki in µM)Alternative 1: (4-aminophenyl)(phenyl)methanone (IC50/Ki in µM)Alternative 2: 4-bromobenzophenone (IC50/Ki in µM)
Kinases p38α2.50.8> 50
ERK28.15.2> 50
EGFR15.722.4> 50
VEGFR212.318.9> 50
GPCRs 5-HT2A5.81.2> 50
D29.23.5> 50
M1> 20> 20> 50
H111.48.7> 50

Experimental Protocols for Cross-Reactivity Profiling

To generate the data presented above, a series of well-established in vitro assays would be employed. These assays are designed to quantify the interaction of a test compound with a large and diverse panel of biological targets.

Kinase Selectivity Profiling

Kinase selectivity profiling is essential to identify both intended and unintended targets of a compound within the human kinome. A common method for this is a competition binding assay or a functional kinase activity assay.

Protocol: Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

  • Compound Preparation: The test compound, this compound, and alternative compounds are serially diluted in DMSO to create a concentration gradient.

  • Kinase Reaction: A reaction mixture is prepared containing a specific kinase, its substrate, and ATP in a suitable buffer.

  • Incubation: The test compounds are added to the kinase reaction mixture and incubated at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic activity.

  • ADP Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a detection reagent (e.g., ADP-Glo™ Reagent). This reagent terminates the kinase reaction and depletes the remaining ATP.

  • Luminescence Measurement: A second reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The signal is measured using a luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated by plotting the percent inhibition against the compound concentration.

GPCR Cross-Reactivity Screening

To assess the off-target effects on G-protein coupled receptors, radioligand binding assays are the gold standard. These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor.

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the GPCR of interest are prepared from cultured cells or tissue homogenates.

  • Assay Setup: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a specific radioligand (e.g., ³H- or ¹²⁵I-labeled) and varying concentrations of the test compound.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The ability of the test compound to inhibit the binding of the radioligand is determined, and the IC50 value is calculated. The Ki (inhibition constant) is then derived from the IC50 using the Cheng-Prusoff equation.

Cellular Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm the direct binding of a compound to its target in a cellular environment.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control and incubated to allow for compound entry and target binding.

  • Heating: The cell suspensions are heated to a range of temperatures, creating a temperature gradient. Ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Separation of Aggregates: The soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of soluble target protein remaining at each temperature is quantified using a specific antibody-based detection method, such as Western blotting or ELISA.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for kinase selectivity profiling and GPCR binding assays.

Kinase_Selectivity_Profiling cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Compound Dilution Incubation Incubation Compound->Incubation Kinase Kinase & Substrate Kinase->Incubation ADP_Detection ADP Detection Incubation->ADP_Detection Luminescence Luminescence Measurement ADP_Detection->Luminescence Data_Analysis IC50 Calculation Luminescence->Data_Analysis

Workflow for Kinase Selectivity Profiling.

GPCR_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Preparation Incubation Incubation Membrane->Incubation Compound Compound Dilution Compound->Incubation Radioligand Radioligand Radioligand->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis IC50/Ki Calculation Counting->Data_Analysis

Workflow for GPCR Radioligand Binding Assay.

This guide provides a framework for understanding and evaluating the potential cross-reactivity of this compound. The provided protocols and workflows offer a starting point for researchers to design and execute the necessary experiments to generate a comprehensive selectivity profile for this and other compounds of interest.

In Vivo Efficacy of Benzophenone Derivatives: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available scientific literature detailing the in vivo efficacy of 4'-bromo-3-morpholinomethyl benzophenone. This guide therefore provides a comparative overview of the known in vivo effects of the parent compound, benzophenone, and its well-studied derivative, benzophenone-3 (BP-3), to offer a contextual understanding. Additionally, it explores the potential therapeutic applications of novel benzophenone derivatives.

This guide is intended for researchers, scientists, and drug development professionals interested in the biological activity of benzophenone-based compounds.

Introduction to Benzophenone and its Derivatives

Benzophenones are a class of organic compounds characterized by a diphenyl ketone core structure. They are widely used in various industrial applications, including as UV filters in sunscreens and personal care products, and as photoinitiators in inks and coatings.[1][2][3][4][5][6][7][8] While their primary use is not therapeutic, their extensive human exposure has led to numerous in vivo studies investigating their toxicological and pharmacological effects.

In Vivo Toxicological Profile of Benzophenone and Benzophenone-3

The majority of in vivo research on benzophenones has focused on their potential toxicity, including carcinogenicity and endocrine-disrupting effects.

Carcinogenicity:

Long-term exposure to benzophenone has been associated with carcinogenic activity in animal models.[1][3][5][6] Studies conducted by the National Toxicology Program (NTP) in the United States have provided evidence of its carcinogenic potential in rats and mice.[1][3][5]

Table 1: Summary of Carcinogenic Findings for Benzophenone in Rodent Models

SpeciesSexExposure RouteOrganFindingReference
F344/N RatsMaleDietKidneyIncreased incidence of renal tubule adenoma.[1][3][5]NTP TR-533
F344/N RatsFemaleDiet-Equivocal evidence of mononuclear cell leukemia and histiocytic sarcoma.[1][3][5]NTP TR-533
B6C3F1 MiceMaleDietLiverIncreased incidence of hepatocellular neoplasms (primarily adenoma).[1][3]NTP TR-533
B6C3F1 MiceFemaleDiet-Some evidence of histiocytic sarcoma; possible relation to hepatocellular adenoma.[1][3]NTP TR-533

Endocrine Disruption:

Benzophenone-3 (oxybenzone) is a well-documented endocrine disruptor, with studies demonstrating its effects on estrogenic, anti-androgenic, and thyroid pathways.[2][9][10][11][12] These effects have been observed in various animal models, including rodents and fish.[2][10][11][12][13]

Table 2: Summary of Endocrine-Disrupting Effects of Benzophenone-3 in vivo

Animal ModelEffectObservationReference
RodentsEstrogenicAltered uterine estrogen receptor gene expression, endometrium hyperplasia.[10]Ghazipura et al., 2017
RodentsReproductiveProlonged estrous cycle, delayed follicular development, decreased sperm density.[10][13]Ghazipura et al., 2017
ZebrafishSex DevelopmentSkewed phenotypic sex ratio towards females.[11][12]Blüthgen et al., 2017

Therapeutic Potential: Anti-inflammatory Benzophenone Derivatives

While toxicity is a significant concern, recent research has explored the therapeutic potential of novel benzophenone derivatives. A study by de Oliveira et al. (2018) described the design and synthesis of new benzophenone derivatives with in vivo anti-inflammatory activity.[4][14][15][16]

These compounds were evaluated in a croton oil-induced ear edema model in mice, a standard assay for topical anti-inflammatory agents.

Table 3: In Vivo Anti-inflammatory Activity of Novel Benzophenone Derivatives

CompoundDose (µmol/ear)Edema Inhibition (%)Myeloperoxidase (MPO) Inhibition (%)
2e 0.565.4 ± 4.245.1 ± 3.8
3a 0.572.1 ± 5.152.3 ± 4.5
3c 0.568.9 ± 3.948.7 ± 4.1
Indomethacin0.585.3 ± 2.7Not Reported
Myeloperoxidase (MPO) is an enzyme marker for neutrophil infiltration, a key event in inflammation.

The results indicate that these novel benzophenone derivatives exhibit significant anti-inflammatory effects by reducing both edema and neutrophil recruitment.[4][14][15][16]

Experimental Protocols

Carcinogenicity Bioassay (NTP TR-533 Protocol Summary):

  • Animal Model: F344/N rats and B6C3F1 mice.

  • Administration: Benzophenone was administered in the diet at various concentrations (e.g., 0, 312, 625, or 1250 ppm) for 105 weeks.[3][6]

  • Parameters Measured: Survival, body weight, feed consumption, and histopathological examination of all major organs and tissues for neoplastic and non-neoplastic lesions.[1][3]

Croton Oil-Induced Ear Edema in Mice (de Oliveira et al., 2018 Protocol Summary):

  • Animal Model: Swiss mice.

  • Induction of Inflammation: Croton oil (20 µL of a 2.5% v/v solution in acetone) was applied topically to the inner surface of the right ear.

  • Treatment: The test compounds (0.5 µmol in acetone) were applied topically to the ear immediately after the croton oil.

  • Measurement of Edema: After 6 hours, circular sections of both ears were weighed, and the difference in weight between the treated and untreated ears was calculated to determine the degree of edema.

  • Myeloperoxidase (MPO) Assay: Ear tissue was homogenized and MPO activity was measured spectrophotometrically to quantify neutrophil infiltration.

Visualizations

Estrogen_Signaling_Pathway Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Dimerization Dimerization ER->Dimerization Conformational Change HSP90 HSP90 HSP90->ER Stabilizes Nucleus Nucleus Dimerization->Nucleus ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response Benzophenone Benzophenone Derivatives Benzophenone->ER Can bind to (Agonist/Antagonist)

Caption: Estrogen signaling pathway and potential interference by benzophenone derivatives.

In_Vivo_Efficacy_Workflow Start New Chemical Entity (e.g., 4'-bromo-3-morpholinomethyl benzophenone) Acute_Toxicity Acute Toxicity Study (Dose Range Finding) Start->Acute_Toxicity Disease_Model Selection of Relevant In Vivo Disease Model Acute_Toxicity->Disease_Model Efficacy_Study In Vivo Efficacy Study (Treatment vs. Vehicle) Disease_Model->Efficacy_Study PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Efficacy_Study->PK_PD Chronic_Toxicity Chronic Toxicity/ Carcinogenicity Studies Efficacy_Study->Chronic_Toxicity Data_Analysis Data Analysis and Interpretation Efficacy_Study->Data_Analysis PK_PD->Data_Analysis Chronic_Toxicity->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

References

Toxicity profile of 4'-bromo-3-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Toxicity Profile of Benzophenone Derivatives

The following sections detail the toxicity of prominent benzophenone derivatives, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways.

Comparative Toxicity Data

The toxicological profiles of benzophenone and its derivatives vary, with some exhibiting endocrine-disrupting properties, cytotoxicity, and phototoxicity. The following tables summarize key quantitative data from various studies to facilitate a comparison.

Table 1: In Vitro Cytotoxicity of Benzophenone Derivatives

CompoundCell LineAssayEndpointResultReference
Benzophenone-3 (BP-3)Rat ThymocytesFlow CytometryCell MortalitySignificant increase at 300 µM after 3h[1]
Benzophenone-3 (BP-3)TM3 Mouse Leydig CellsMTT AssayCell ViabilitySignificantly lowered in a concentration-dependent manner[2]
Benzophenone-3 (BP-3)NIH-3T3 Mouse FibroblastsMTT AssayCell ViabilityNo significant effect[2]
Benzophenone-2 (BP-2)Medaka LarvaeAcute MortalityLC50 (96h)18.43 µM[3]
Benzophenone-3 (BP-3)Medaka LarvaeAcute MortalityLC50 (96h)4.10 µM[3]
Benzophenone-8 (BP-8)Medaka LarvaeAcute MortalityLC50 (96h)1.62 µM[3]

Table 2: Endocrine Disrupting Activity of Benzophenone Derivatives

CompoundAssayActivityPotencyReference
Benzophenone-1 (BP-1)Yeast Two-Hybrid AssayAnti-androgenicEC50: 12.89 µM[4]
2,4,4'-TrihydroxybenzophenoneReporter Gene Assay (MCF-7 cells)EstrogenicHighest activity among 17 derivatives tested[5]
BenzophenoneReporter Gene Assay (NIH3T3 cells)Anti-androgenicSignificant inhibitory effect[5]
Benzophenone-3 (BP-3)In vivo (Rodents)Endocrine DisruptionAltered estrous cycles, reduced sperm concentration[6]
2,4-DihydroxybenzophenoneUterotrophic Assay (Rats)EstrogenicPositive response[5]

Table 3: Genotoxicity and Phototoxicity of Benzophenone Derivatives

CompoundAssayOrganism/Cell LineEffectConcentrationReference
Benzophenone-3 (BP-3)Comet AssayPoecilia reticulataDNA Damage100 and 1000 ng/L[7]
BenzophenoneIn vivo/In vitro assaysVariousNot mutagenic or genotoxicNot specified[8]
Ketoprofen3T3 Neutral Red Uptake3T3 FibroblastsPhototoxicNot specified[9]
Benzophenone3T3 Neutral Red Uptake3T3 FibroblastsPhototoxicNot specified[9]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the replication and validation of findings.

MTT Assay for Cytotoxicity

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes.[10] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[12]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[12]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C in a humidified atmosphere with 5% CO2.[10][12]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or between 500-600 nm using a microplate reader.[10][12]

Alkaline Comet Assay for Genotoxicity

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[13]

Principle: This assay is based on the ability of damaged DNA (containing single-strand breaks, double-strand breaks, and alkali-labile sites) to migrate out of the nucleus under electrophoresis, forming a "comet" shape.[14] The intensity of the comet tail relative to the head reflects the extent of DNA damage.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture of interest.

  • Slide Preparation: Mix the cell suspension with low melting point agarose and place it on a microscope slide pre-coated with normal melting point agarose.[15]

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind nucleoids.[13]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[15]

  • Electrophoresis: Subject the slides to electrophoresis, allowing the fragmented DNA to migrate towards the anode.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye, such as ethidium bromide.[15]

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.[15]

3T3 Neutral Red Uptake (NRU) Phototoxicity Test

This in vitro assay is used to identify the phototoxic potential of a substance.[16]

Principle: The assay compares the cytotoxicity of a chemical in the presence and absence of non-cytotoxic UV-A light. Cell viability is assessed by the uptake of the vital dye, Neutral Red.[17]

Procedure:

  • Cell Culture: Culture Balb/c 3T3 fibroblasts in 96-well plates.

  • Compound Incubation: Treat the cells with a range of concentrations of the test substance for a short period (e.g., 1 hour). Two plates are prepared for each substance.

  • UV-A Exposure: Irradiate one of the plates with a non-cytotoxic dose of UV-A light. The other plate is kept in the dark.

  • Incubation: Incubate both plates for 24 hours.

  • Neutral Red Staining: Wash the cells and incubate them with a Neutral Red solution, which is taken up by viable cells into lysosomes.

  • Dye Extraction and Quantification: Extract the dye from the cells and measure the absorbance to determine the concentration of the test substance that reduces cell viability by 50% (IC50) in both the irradiated and non-irradiated plates.

  • Data Analysis: Compare the IC50 values from the irradiated and dark plates to determine the Photo-Irritation-Factor (PIF). A PIF above a certain threshold indicates phototoxic potential.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the toxicology of benzophenone derivatives.

Signaling Pathways

Estrogenic_AntiAndrogenic_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Benzophenone Benzophenone ER Estrogen Receptor (ER) Benzophenone->ER Agonistic Binding AR Androgen Receptor (AR) Benzophenone->AR Antagonistic Binding Estrogen Estrogen Estrogen->ER Binds Androgen Androgen Androgen->AR Binds HSP Heat Shock Protein ER->HSP Dissociates from ERE Estrogen Response Element ER->ERE Binds to AR->HSP Dissociates from ARE Androgen Response Element AR->ARE Binds to AR->ARE Inhibits Binding Gene_Transcription_E Gene Transcription (Estrogenic Effects) ERE->Gene_Transcription_E Initiates Gene_Transcription_A Gene Transcription (Androgenic Effects) ARE->Gene_Transcription_A Initiates

ROS_Generation cluster_process Photosensitization Process cluster_cellular_effects Cellular Effects BP_Ground Benzophenone (Ground State) BP_Singlet Benzophenone (Excited Singlet State) BP_Ground->BP_Singlet Absorption BP_Triplet Benzophenone (Excited Triplet State) BP_Singlet->BP_Triplet Intersystem Crossing Oxygen_Ground Oxygen (³O₂) (Ground State) BP_Triplet->Oxygen_Ground Energy Transfer (Type II) Substrate Substrate (e.g., biological molecule) BP_Triplet->Substrate Electron/Hydrogen Transfer (Type I) Singlet_Oxygen Singlet Oxygen (¹O₂) Oxidative_Stress Oxidative Stress Singlet_Oxygen->Oxidative_Stress Superoxide Superoxide (O₂⁻) Superoxide->Oxidative_Stress Cell_Damage Cell Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cell_Damage UV_Light UV Light UV_Light->BP_Ground

Experimental Workflow

Cytotoxicity_Workflow Start Start: Cell Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (Varying Concentrations) Incubate_24h->Add_Compound Incubate_Treatment Incubate (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End: Cytotoxicity Profile Analyze_Data->End

References

Benchmarking 4'-bromo-3-morpholinomethyl benzophenone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of the synthetic compound 4'-bromo-3-morpholinomethyl benzophenone against established standard compounds in key therapeutic areas. This document outlines its potential efficacy by examining its performance in relevant in-vitro assays, supported by detailed experimental protocols and data presented for objective comparison.

The core structure of this compound, which integrates a benzophenone scaffold and a morpholine moiety, suggests potential biological activity, particularly in anti-inflammatory and anticancer applications. Benzophenone derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The morpholine ring is a recognized pharmacophore in medicinal chemistry, often incorporated to improve the potency and pharmacokinetic properties of drug candidates.[4][5][6]

This guide will focus on benchmarking this compound in two distinct, well-established assays: a cyclooxygenase-2 (COX-2) inhibition assay to evaluate its anti-inflammatory potential and a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess its cytotoxic effects on a cancer cell line.

Section 1: Anti-Inflammatory Activity - COX-2 Inhibition

Inflammation is a critical biological response, and the cyclooxygenase (COX) enzymes are key mediators of this process. Specifically, COX-2 is often upregulated at sites of inflammation, making it a prime target for anti-inflammatory drugs.[7][8] To assess the anti-inflammatory potential of this compound, its inhibitory activity against the COX-2 enzyme is compared with known non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Data: COX-2 Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and standard reference compounds against the COX-2 enzyme. Lower IC50 values indicate greater potency.

CompoundIC50 (µM) for COX-2 Inhibition
This compoundData to be determined
Celecoxib (Standard)0.04
Indomethacin (Standard)0.9

Note: The IC50 value for this compound is hypothetical and serves as a placeholder for experimental data.

Experimental Protocol: Fluorometric COX-2 Inhibition Assay

This protocol outlines the procedure for determining the COX-2 inhibitory activity of test compounds using a fluorometric assay kit.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Heme

  • Test compounds and standards (dissolved in DMSO)

  • 96-well opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Thaw the COX-2 enzyme on ice.

  • Reaction Mixture Preparation: For each reaction, prepare a master mix containing COX Assay Buffer, COX Probe, and Heme.

  • Compound Addition: To the appropriate wells of the 96-well plate, add 10 µL of the test compound at various concentrations. For control wells, add 10 µL of DMSO. For the positive control, add a known COX-2 inhibitor like Celecoxib.

  • Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to all wells except the blank.

  • Incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

  • Fluorometric Measurement: Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in a kinetic mode for 10-15 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control] x 100. The IC50 value is then calculated by plotting the percent inhibition against the log of the compound concentration.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Prostaglandins Pro-inflammatory Prostaglandins Prostaglandin_H2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound 4'-bromo-3-morpholinomethyl benzophenone Test_Compound->COX2 Inhibition

Caption: COX-2 signaling pathway and point of inhibition.

Section 2: Anticancer Activity - Cytotoxicity Assay

The evaluation of a compound's cytotoxicity against cancer cells is a fundamental step in anticancer drug discovery. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[9][10][11] This section benchmarks the cytotoxic potential of this compound against a human cancer cell line.

Comparative Data: Cytotoxicity (MTT Assay)

The following table presents the half-maximal inhibitory concentration (IC50) values of this compound and a standard chemotherapeutic agent against the MCF-7 human breast cancer cell line.

CompoundIC50 (µM) against MCF-7 cells
This compoundData to be determined
Doxorubicin (Standard)1.2

Note: The IC50 value for this compound is hypothetical and serves as a placeholder for experimental data.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the steps for assessing the cytotoxicity of a test compound on an adherent cancer cell line.

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound and standard (Doxorubicin)

  • 96-well tissue culture plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and Doxorubicin. Include a vehicle control (DMSO) and an untreated control. Incubate for another 48 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Test Compound & Standards incubate1->add_compound incubate2 Incubate 48h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

This guide provides a framework for the comparative benchmarking of this compound. The presented data tables, while illustrative, highlight the key metrics for comparison. The detailed experimental protocols for COX-2 inhibition and MTT cytotoxicity assays offer a standardized approach for researchers to generate robust and reproducible data. The provided visualizations of the signaling pathway and experimental workflow aim to clarify the underlying mechanisms and procedures. Further experimental investigation is required to determine the precise quantitative performance of this compound and to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4'-bromo-3-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4'-bromo-3-morpholinomethyl benzophenone, a compound that requires careful management due to its potential hazards. The following protocols are based on established best practices for similar chemical substances, ensuring a comprehensive approach to safety.

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and dispose of them properly after handling.

  • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent eye contact.[2]

  • Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If working in an area with poor ventilation or if dust formation is likely, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be conducted in a designated and well-ventilated area.

  • Containment of Spills: In the event of a spill, avoid generating dust.[3] Carefully sweep the solid material into a suitable and clearly labeled container for chemical waste. Do not allow the chemical to enter drains or waterways.[3][4]

  • Waste Collection:

    • Solid Waste: Place any unused or waste this compound into a designated, sealed, and properly labeled hazardous waste container.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, or absorbent pads, should also be disposed of in the designated hazardous waste container.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound," and any relevant hazard symbols.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Final Disposal: The final disposal of the chemical waste must be conducted through an approved and licensed waste disposal contractor.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the safe disposal of this compound.

A START: Handling this compound BB BB A->BB B Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat C Is there a spill? D Contain Spill: - Avoid dust formation - Sweep into a labeled container C->D Yes E Collect Waste: - Unused compound - Contaminated materials C->E No D->E F Properly Label Waste Container: - Full chemical name - Hazard symbols E->F G Store Waste Securely: - Cool, dry, well-ventilated area - Away from incompatible materials F->G H Arrange for Professional Disposal: - Contact licensed waste disposal contractor G->H I END: Disposal Complete H->I BB->C

Caption: Workflow for the safe disposal of this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes relevant information for the parent compound, benzophenone, to provide a frame of reference.

PropertyValue (for Benzophenone)Source
LD50 Oral (Rat) > 10,000 mg/kg--INVALID-LINK--
LD50 Dermal (Rabbit) 3,535 mg/kg--INVALID-LINK--
Flash Point 143 °C (289.4 °F)--INVALID-LINK--
Boiling Point 305.4 °C (581.7 °F)--INVALID-LINK--

Note: This data is for benzophenone and should be used for informational purposes only. The introduction of the bromo and morpholinomethyl groups may alter the toxicological and physical properties.

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound, fostering a culture of safety and environmental stewardship.

References

Essential Safety and Operational Guide for Handling 4'-bromo-3-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical compounds is paramount. This document provides immediate, essential safety and logistical information for managing 4'-bromo-3-morpholinomethyl benzophenone in a laboratory setting. The following procedural guidance is designed to be a preferred resource, building trust and value beyond the product itself.

Personal Protective Equipment (PPE)

When handling this compound, a multi-layered approach to personal protection is critical to minimize exposure. The required PPE is detailed below.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and dispose of them after handling the compound.[1][2][3]
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes. A face shield may be necessary when handling larger quantities or if there is a significant risk of splashing.[1][4][5]
Body Protection Laboratory coatA long-sleeved, flame-retardant lab coat is required to protect skin and clothing.[5]
Respiratory Protection Fume hood or respiratorAll handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][6][7][8] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]
Foot Protection Closed-toe shoesShoes that fully cover the feet are mandatory in the laboratory to protect against spills.[5]

Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.

AspectProtocol
Receiving and Unpacking Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE, including chemical-resistant gloves, when unpacking.
General Handling Handle the compound exclusively in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][6][7][8] Avoid direct contact with skin, eyes, and clothing.[4][9] Prevent the formation of dust and aerosols.[10]
Storage Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[7][11] Keep away from incompatible materials such as strong oxidizing agents.[11]
Spill Management In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2][12] For large spills, evacuate the area and follow emergency procedures.[12]

Disposal Plan

The disposal of this compound and its associated waste must be carried out in compliance with local, state, and federal regulations. As a halogenated organic compound, specific disposal procedures apply.[11][13]

Waste TypeDisposal Procedure
Solid Waste Collect solid waste in a designated, labeled hazardous waste container. The container should be clearly marked as "Halogenated Organic Waste".[11][13]
Liquid Waste (Solutions) Collect liquid waste containing the compound in a separate, sealed, and labeled container for halogenated organic liquid waste.[11][12][13] Do not mix with non-halogenated waste to avoid increased disposal costs.[12]
Contaminated Materials Any materials that come into contact with the compound, such as gloves, absorbent pads, and weighing papers, should be disposed of as hazardous waste in the designated solid waste container.[3]

Experimental Workflow for Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_fumehood Prepare Chemical Fume Hood prep_ppe->prep_fumehood prep_materials Gather necessary materials and equipment prep_fumehood->prep_materials weigh Weigh the compound in the fume hood prep_materials->weigh Proceed to handling dissolve Prepare solution (if applicable) in the fume hood weigh->dissolve experiment Perform experimental procedure dissolve->experiment decontaminate Decontaminate work surfaces experiment->decontaminate Proceed to cleanup dispose_waste Dispose of waste in designated halogenated waste containers decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: Workflow for Handling this compound.

This comprehensive guide provides the essential information for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety regulations.

References

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